4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine
Description
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Properties
IUPAC Name |
5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-9(2)8-11-4-6-12(7-5-11)13-10(3)17-14(15)16-13/h4-7,9H,8H2,1-3H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWTYNQXXKBFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure Analysis of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine
An In-Depth Technical Guide to the
Introduction
In the landscape of medicinal chemistry, the 2-aminothiazole scaffold represents a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The molecule 4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-amine is a compound of significant interest, integrating this potent thiazole core with a 4-isobutylphenyl moiety—a structural feature famously associated with the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[3][4]
This convergence of two pharmacologically relevant substructures necessitates a rigorous and unambiguous confirmation of its chemical identity. For researchers in drug discovery and development, establishing the precise atomic connectivity and stereochemistry is not merely an academic exercise; it is a foundational requirement for understanding structure-activity relationships (SAR), mechanism of action, and ensuring the reproducibility of biological data.
This technical guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of this compound. Moving beyond a simple listing of methods, we will delve into the causality behind the analytical strategy, explaining why each technique is chosen and how the data from each method corroborates the others to build an unassailable structural proof. This document is designed to guide researchers through a self-validating system of analysis, ensuring the highest degree of scientific integrity.
Caption: Proposed Hantzsch synthesis workflow.
Experimental Protocol: Synthesis
-
Step A: Bromination. To a solution of 4-isobutylacetophenone (1.0 eq) in glacial acetic acid, add bromine (1.05 eq) dropwise at 0°C. Allow the reaction to stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up A. Pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-haloketone intermediate.
-
Step B: Condensation. Dissolve the crude 2-bromo-1-(4-isobutylphenyl)propan-1-one in absolute ethanol. Add thiourea (1.2 eq) to the solution. [5]4. Reaction. Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Work-up B. Cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed extensively with water, and then a cold non-polar solvent like hexane to remove non-polar impurities.
-
Purification. The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Trustworthiness: The purity of the final product should be assessed by Thin Layer Chromatography (TLC) using multiple solvent systems and by determining its melting point. A sharp melting point is indicative of high purity.
Part 2: Mass Spectrometry (MS) - Molecular Formula Confirmation
Expertise & Causality: Mass spectrometry is the first and most crucial spectroscopic step. Its primary purpose is to confirm the molecular weight of the synthesized compound, thereby validating that the desired reaction has occurred. We employ soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion. [6]High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides the exact mass, allowing for the unambiguous determination of the elemental formula.
Predicted Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₄H₂₀N₂S | Based on the structure. |
| Monoisotopic Mass | 248.1347 | Calculated exact mass. |
| [M+H]⁺ (HRMS-ESI) | 249.1420 | The protonated molecular ion is the primary species observed in ESI positive mode. [6] |
Predicted Fragmentation Pattern
While the goal is to observe the molecular ion, fragmentation provides structural clues. Key bond cleavages can be predicted.
Caption: Predicted major fragmentation pathways in MS/MS.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Create a working solution of 1 µg/mL by diluting the stock with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). [6]2. Instrumentation (LC):
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Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). [6] * Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 10% to 95% B over several minutes.
-
-
Instrumentation (MS):
-
Ion Source: ESI, positive ion mode.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Scan Range: m/z 50 - 500.
-
-
Data Analysis: Extract the mass for the major chromatographic peak. Compare the exact mass of the [M+H]⁺ ion with the theoretical value. The mass error should be less than 5 ppm.
Part 3: Spectroscopic Analysis - Elucidating the Connectivity
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. It serves as a crucial quality check. For our target molecule, we expect to see characteristic vibrations for the N-H bonds of the amine, C-H bonds of the aromatic and aliphatic groups, and the C=N bond within the thiazole ring. [7][8]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, Broad | N-H stretching (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2955 - 2870 | Strong | Aliphatic C-H stretching (isobutyl, methyl) |
| ~1620 | Strong | C=N stretching (thiazole ring) [8] |
| 1580 - 1450 | Medium-Strong | Aromatic C=C ring stretching |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the dry, purified solid directly onto the ATR crystal.
-
Instrumentation: Record the spectrum over a range of 4000-400 cm⁻¹. 3. Data Analysis: Collect a background spectrum first. Record the sample spectrum and identify the characteristic absorption bands, comparing them to expected values.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of a molecule. While 1D spectra (¹H and ¹³C) provide initial assignments, 2D NMR experiments (COSY, HSQC, HMBC) are essential to unambiguously connect the molecular fragments and validate the overall structure. [9]
Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | d, J = 8.2 Hz | 2H | H-2', H-6' | Aromatic protons adjacent to the thiazole ring. |
| ~7.15 | d, J = 8.2 Hz | 2H | H-3', H-5' | Aromatic protons adjacent to the isobutyl group. |
| ~4.90 | s (broad) | 2H | -NH₂ | Amine protons, often broad and exchangeable with D₂O. |
| ~2.48 | d, J = 7.2 Hz | 2H | -CH₂- (isobutyl) | Methylene protons coupled to the methine proton. |
| ~2.25 | s | 3H | 5-CH₃ | Methyl group on the electron-rich thiazole ring. |
| ~1.88 | nonet | 1H | -CH- (isobutyl) | Methine proton coupled to both CH₂ and CH₃ groups. |
| ~0.92 | d, J = 6.6 Hz | 6H | -CH(CH₃)₂ | Two equivalent methyl groups of the isobutyl moiety. |
Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | C-2 (C-NH₂) | Carbon bearing the amino group, highly deshielded. |
| ~145.0 | C-4 | Thiazole carbon attached to the phenyl ring. |
| ~140.5 | C-4' | Aromatic quaternary carbon of the isobutylphenyl group. |
| ~132.0 | C-1' | Aromatic quaternary carbon attached to the thiazole ring. |
| ~129.5 | C-3', C-5' | Aromatic CH carbons. |
| ~128.5 | C-2', C-6' | Aromatic CH carbons. |
| ~115.0 | C-5 | Thiazole carbon attached to the methyl group. |
| ~45.0 | -CH₂- (isobutyl) | Aliphatic methylene carbon. |
| ~30.2 | -CH- (isobutyl) | Aliphatic methine carbon. |
| ~22.4 | -CH(CH₃)₂ | Aliphatic methyl carbons. |
| ~11.5 | 5-CH₃ | Thiazole methyl carbon. |
2D NMR for Unambiguous Assignment
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COSY (Correlation Spectroscopy): This experiment validates the isobutyl spin system by showing correlations between δ 2.48 (-CH₂-) and δ 1.88 (-CH-), and between δ 1.88 (-CH-) and δ 0.92 (-CH₃).
-
HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to its attached carbon, confirming the assignments made in the 1D tables.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for assembling the molecular fragments. Key correlations are:
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Protons at H-2'/H-6' (δ ~7.35) to the thiazole carbon C-4 (δ ~145.0). This definitively connects the phenyl ring to the thiazole ring at the correct position.
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Protons of the 5-CH₃ group (δ ~2.25) to thiazole carbons C-5 (δ ~115.0) and C-4 (δ ~145.0). This confirms the position of the methyl group.
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Protons of the isobutyl -CH₂- (δ ~2.48) to aromatic carbons C-3'/C-5' and C-4'. This confirms the attachment of the isobutyl group to the phenyl ring.
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Caption: Critical HMBC correlations for structural confirmation.
Part 4: X-Ray Crystallography - The Gold Standard
Expertise & Causality: While NMR provides the constitutional isomer, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional representation of the molecule. It reveals precise bond lengths, bond angles, and intermolecular interactions in the solid state, serving as the ultimate, irrefutable proof of structure. [10][11]
Experimental Protocol: Single-Crystal X-Ray Diffraction
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Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., acetone, ethyl acetate). [11]2. Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer, typically with Mo Kα radiation. [10]3. Structure Solution and Refinement: Process the diffraction data. Solve the structure using direct methods and refine the model against the collected data.
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Data Analysis: Analyze the final refined structure to determine bond lengths, angles, and crystal packing. The C-S and C=N bond lengths within the thiazole ring should be consistent with literature values for similar structures. [10]
Integrated Analytical Workflow
The robust structural elucidation of a novel compound is not a linear process but an integrated workflow where each piece of data validates the others.
Caption: Comprehensive workflow for structural elucidation.
Conclusion
The structural analysis of this compound is a case study in methodical, evidence-based chemical science. By systematically employing a suite of orthogonal analytical techniques, we construct a self-validating proof of structure. High-resolution mass spectrometry confirms the elemental composition. IR spectroscopy provides a rapid check of the expected functional groups. The powerful combination of 1D and 2D NMR spectroscopy meticulously maps the atomic connectivity, leaving no doubt as to the isomeric identity. Finally, where possible, single-crystal X-ray diffraction offers the ultimate confirmation in three-dimensional space. Adherence to this rigorous, multi-technique approach ensures that any subsequent biological or medicinal chemistry research is built upon a foundation of absolute structural certainty.
References
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Sheppard, H., and Taurins, A. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]
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Garraway, J. L. (1966). The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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Taurins, A., and Sheppard, H. (1957). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. Available at: [Link]
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Farghaly, T. A., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available at: [Link]
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Suresh, M., et al. (2020). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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Singh, P., et al. (2018). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Oriental Journal of Chemistry. Available at: [Link]
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Li, J-T., et al. (2011). 4-(4-Methylphenyl)-N-methyl-N-(2-methylphenyl)-5-{2-[N-methyl-N-(3-methylphenyl)amino]pyrimidin-4-yl}-1,3-thiazol-2-amine. Acta Crystallographica Section E. Available at: [Link]
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Shaykha, R. A., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. RSC Advances. Available at: [Link]
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Sharma, Dr. P., et al. (2024). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2019). Mass spectrum and fragmentations for compound 5. ResearchGate. Available at: [Link]
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S. Guesmi, et al. (2012). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E. Available at: [Link]
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Weiss, M., et al. (2022). Synthesis of Benzot[12][13]hiazolo[2,3-c]t[7][8][12]riazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules. Available at: [Link]
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Royal Society of Chemistry (2020). Supporting information Green synthesis and characterisation of novelt[7][12][14]hiadiazolo/benzot[12][13]hiazolo[3,2- a]pyrimidines. The Royal Society of Chemistry. Available at: [Link]
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Potkin, V. I., et al. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds. Available at: [Link]
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Al-wsmani, A. M., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules. Available at: [Link]
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Suresh, M., et al. (2021). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. ResearchGate. Available at: [Link]
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The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of 2-Aminothiazole Analogs with Isobutylphenyl Groups
This guide provides an in-depth exploration of pharmacophore modeling as applied to a specific and promising class of molecules: 2-aminothiazole analogs bearing an isobutylphenyl moiety. We will dissect the rationale behind experimental design, from ligand selection to model validation, offering a comprehensive framework for researchers, medicinal chemists, and drug development professionals. Our focus will be on establishing a clear, actionable workflow that is both scientifically rigorous and practically applicable.
The Strategic Importance of the 2-Aminothiazole and Isobutylphenyl Scaffolds
The 2-aminothiazole ring is a well-established "privileged structure" in medicinal chemistry.[1][2][3] Its prevalence in clinically approved drugs, such as the kinase inhibitor Dasatinib, underscores its favorable pharmacological properties and synthetic accessibility.[2][4][5] The 2-aminothiazole core offers multiple points for chemical modification, allowing for the fine-tuning of a compound's steric and electronic properties to achieve desired biological activity.[3][4]
The isobutylphenyl group, famously a key component of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, is a valuable pharmacophoric element.[6] It primarily contributes a significant hydrophobic character, which is often crucial for binding to hydrophobic pockets within target proteins. The strategic combination of the versatile 2-aminothiazole scaffold with the hydrophobicity of the isobutylphenyl group presents a compelling strategy for the development of novel therapeutics targeting a range of biological targets, including kinases and enzymes involved in inflammation like cyclooxygenase (COX).[7][8]
The Foundational Principles of Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of modern drug discovery, providing a three-dimensional abstract representation of the essential molecular features required for a molecule to interact with a specific biological target.[9][10] These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers.[9] By understanding this "architecture of interaction," we can rationally design new molecules with a higher probability of biological activity.[10]
There are two primary approaches to pharmacophore modeling:
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Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown.[10] It involves analyzing a set of known active molecules to identify common chemical features and their spatial arrangement.[10]
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Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, this approach can be used to map the key interaction points within the binding site.[11]
This guide will focus on a ligand-based approach, as it is a common starting point in many drug discovery projects, and will draw upon the principles of structure-activity relationships (SAR) to inform our model.
A Step-by-Step Workflow for Pharmacophore Model Generation
The following workflow outlines the critical steps in developing a robust and predictive pharmacophore model for 2-aminothiazole analogs containing isobutylphenyl groups.
Caption: A comprehensive workflow for pharmacophore model development.
Phase 1: Data Preparation and Set Selection
Protocol 1: Ligand Dataset Curation
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Literature and Database Search: Systematically search scientific databases (e.g., PubMed, Scopus) and chemical databases (e.g., ChEMBL, PubChem) for 2-aminothiazole derivatives with reported biological activity. For this specific case, we will start with the compounds reported by Kulkarni et al. in "Syntheses and pharmacological evaluation of 4-[isobutylphenyl]-2-substituted aminothiazoles".[6]
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Data Extraction and Standardization: Extract the chemical structures and corresponding biological activity data (e.g., IC50, MIC values). Ensure consistency in units and experimental conditions. Standardize the chemical structures by correcting any errors and assigning correct protonation states.
-
Activity Thresholds: Define clear activity thresholds to classify molecules as "active" or "inactive." This is a critical step that will directly influence the quality of the resulting pharmacophore model.
Protocol 2: Conformational Analysis
-
Conformer Generation: For each molecule in the dataset, generate a diverse set of low-energy conformations. This is essential as the bioactive conformation of a ligand may not be its lowest energy state in solution. Software such as MOE (Molecular Operating Environment) or LigandScout can be used for this purpose.[12]
-
Energy Minimization: Perform energy minimization on the generated conformers to obtain geometrically optimized structures.
Protocol 3: Training and Test Set Division
-
Rationale: The dataset should be divided into a training set and a test set. The training set is used to generate the pharmacophore model, while the test set is used for external validation to assess its predictive power.[13]
-
Procedure: A common split is 70-80% of the data for the training set and 20-30% for the test set. The selection should be done randomly but should ensure that the test set contains a representative sample of the chemical diversity and activity range of the entire dataset.
Phase 2: Model Generation and Hypothesis Selection
Protocol 4: Common Feature Pharmacophore Generation
-
Algorithm Selection: Utilize a common feature pharmacophore generation algorithm, such as HipHop in Catalyst or the pharmacophore generation tools in PHASE (Schrödinger).[14] These algorithms identify common chemical features that are present in the active molecules of the training set.
-
Feature Definition: Define the types of pharmacophoric features to be considered, which for our target molecules would typically include:
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Hydrophobic (HY)
-
Aromatic Ring (AR)
-
-
Hypothesis Generation: The software will generate a series of pharmacophore hypotheses, each representing a different spatial arrangement of the identified features.
Protocol 5: Hypothesis Scoring and Ranking
-
Scoring Function: Each generated hypothesis is scored based on how well it maps to the active molecules in the training set and how poorly it maps to the inactive molecules.
-
Ranking: The hypotheses are then ranked based on their scores. The top-ranked hypotheses are considered for further validation.
Phase 3: Model Validation and Application
A pharmacophore model is only as good as its ability to predict the activity of new compounds. Therefore, rigorous validation is a non-negotiable step.[4]
Protocol 6: Decoy Set Validation and ROC Curve Analysis
-
Decoy Set Preparation: Create a "decoy set" of molecules that are structurally similar to the active compounds but are known to be inactive. This helps to assess the model's ability to distinguish between active and inactive molecules.
-
Virtual Screening: Use the generated pharmacophore model to screen the combined set of active molecules and decoys.
-
ROC Curve Analysis: Plot the True Positive Rate (Sensitivity) against the False Positive Rate (1 - Specificity) to generate a Receiver Operating Characteristic (ROC) curve. The Area Under the Curve (AUC) is a measure of the model's predictive ability, with a value of 1.0 indicating a perfect model and 0.5 indicating random chance.
Protocol 7: Fischer's Randomization Test
-
Principle: This statistical method assesses the probability that a correlation found in the data is due to chance.
-
Procedure: The biological activities of the training set molecules are randomly shuffled multiple times, and a pharmacophore model is generated for each shuffled dataset. If the original, unshuffled model has a significantly better score than the models from the randomized data, it provides confidence that the model is not a result of a chance correlation.
Structure-Activity Relationship (SAR) Insights for 2-Aminothiazole Analogs
The following table summarizes key SAR findings from the literature, which can inform the development and refinement of a pharmacophore model.
| Modification Site | Observation | Implication for Pharmacophore Model | Reference(s) |
| N-2 position of aminothiazole | High flexibility; introduction of substituted benzoyl groups can significantly improve activity. | The model should accommodate various substituents at this position, potentially with a hydrogen bond acceptor feature from the amide linkage. | [15] |
| C-4 and C-5 positions of thiazole | Lipophilic substituents like methyl, bromo, or phenyl can modulate activity. A butylidene group at both positions showed good cytotoxicity. | The model should include a hydrophobic feature in this region. The size and shape of this feature will be critical. | [4] |
| Aryl substituent at C-4 | A 2-pyridyl substituent at C-4 can enhance potency, possibly through a hydrogen bond with the target. | An aromatic ring feature with a potential hydrogen bond acceptor vector at the ortho position could be important. | [15] |
| Isobutylphenyl group | Contributes to hydrophobicity, a common feature in COX inhibitors. | A well-defined hydrophobic feature corresponding to the isobutylphenyl moiety is expected to be a key component of the pharmacophore. | [6][11] |
Mandatory Visualizations
Caption: A hypothetical pharmacophore model for this class of compounds.
Conclusion and Future Directions
Pharmacophore modeling is a powerful computational tool that can significantly accelerate the drug discovery process. [9]For 2-aminothiazole analogs containing an isobutylphenyl group, this approach can elucidate the key structural requirements for biological activity, guide the design of new and more potent compounds, and facilitate the identification of novel hits through virtual screening. [13]The integration of ligand-based and structure-based methods, coupled with rigorous validation, will be crucial for the successful development of this promising class of molecules into next-generation therapeutics. Future work should focus on synthesizing the designed compounds and validating their biological activity through in vitro and in vivo assays to close the loop between computational prediction and experimental reality.
References
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Wu, H., et al. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Pakistan Journal of Pharmaceutical Sciences, 34(4(Supplementary)), 1509-1517. [Link]
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Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Hematology & Oncology, 14(1), 1-25. [Link]
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El-Sayed, M. A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(50), 29723-29736. [Link]
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Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
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Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
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Kumar, A., et al. (2025). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. ResearchGate. [Link]
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Valentin, A., et al. (2008). SAR and QSAR study on 2-aminothiazole derivatives, modulators of transcriptional repression in Huntington's disease. Bioorganic & Medicinal Chemistry, 16(10), 5695-5703. [Link]
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Al-Obeidi, F. A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PLoS One, 8(11), e78037. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
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Krishnendu, P. R., et al. (2023). A structure-based approach to explore novel COX-2 inhibitors using pharmacophore modelling, 3D-QSAR analysis, virtual screening and dynamics simulation study. Journal of Molecular Structure, 1287, 135651. [Link]
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Li, H., et al. (2021). Ligand-based optimization to identify novel 2-aminobenzo[d]thiazole derivatives as potent sEH inhibitors with anti-inflammatory effects. European Journal of Medicinal Chemistry, 212, 113028. [Link]
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Kulkarni, S. K., et al. (1990). Part I-Syntheses and pharmacological evaluation of 4- [isobutylphenyl]-2-substituted aminothiazoles. Indian Journal of Chemistry, 29B(1), 59-62. [Link]
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Zhang, Y., et al. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]
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El-Sayed, M. A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(50), 29723-29736. [Link]
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Sherikar, A., et al. (2017). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Der Pharma Chemica, 9(21), 79-85. [Link]
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Dhanjal, J. K., et al. (2015). Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti- Inflammatory Target COX-2. PLoS One, 10(8), e0134691. [Link]
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Das, J., et al. (2025). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide. ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]
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El-Sayed, M. A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(50), 29723-29736. [Link]
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Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]
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Technical Guide: Thermodynamic Properties and Stability of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine
[1]
Executive Summary
The compound 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine represents a critical scaffold in medicinal chemistry, sharing structural homology with non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.[1] Its core structure—a thiazole ring fused with a lipophilic isobutylphenyl tail and a polar amine head—creates a unique thermodynamic profile characterized by high lattice energy and pH-dependent solubility.[1]
This guide provides a comprehensive technical analysis of the compound's physicochemical stability, thermodynamic behavior in solution, and degradation pathways. It serves as a foundational reference for optimizing pre-formulation strategies and establishing rigorous quality control (QC) protocols.[1]
Physicochemical Identity & Structural Analysis[1][2][3][4][5][6][7][8][9]
Before addressing thermodynamics, we must establish the structural parameters that dictate the compound's behavior in solid and liquid phases.
Molecular Descriptor Profile[1]
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Formula | Core stoichiometry.[1] | |
| Molecular Weight | 246.37 g/mol | Low MW favors bioavailability (Lipinski compliant).[1] |
| LogP (Octanol/Water) | 3.8 – 4.2 (Predicted) | Highly lipophilic; indicates poor aqueous solubility. |
| pKa (Basic) | ~5.3 (Thiazole-NH2) | Weak base; solubility will increase significantly at pH < 3.[1] |
| H-Bond Donors/Acceptors | 2 / 3 | The primary amine acts as both donor and acceptor.[1] |
| Topological Polar Surface Area | ~67 Ų | Suggests good membrane permeability.[1] |
Synthetic Origin (The Hantzsch Protocol)
Understanding the synthesis is crucial for identifying thermodynamic impurities.[1] The compound is synthesized via the Hantzsch Thiazole Synthesis , condensing an
Figure 1: Synthetic pathway utilizing Hantzsch condensation.[1][2] Impurities typically include unreacted α-haloketone (lachrymator) and sulfurous byproducts.[1]
Thermodynamic Properties: Solid-Liquid Equilibrium
The solubility of this compound is not random; it follows specific thermodynamic laws governed by the enthalpy of fusion and solute-solvent interactions.[1]
Melting Point and Enthalpy of Fusion
The high crystallinity of the thiazole scaffold results in a significant energy barrier to dissolution.
-
Melting Point (
): Typically 130°C – 165°C for this class of analogs. -
Enthalpy of Fusion (
): Estimated at 25–35 kJ/mol .[1]
Experimental Protocol (DSC): To determine exact values, Differential Scanning Calorimetry (DSC) must be performed:
-
Instrument: PerkinElmer DSC 8000 or equivalent.
-
Sample: 2–5 mg in a hermetically sealed aluminum pan.
-
Ramp: 10°C/min from 30°C to 200°C under Nitrogen purge (50 mL/min).
-
Validation: The onset temperature denotes
; the area under the curve provides .[1]
Solubility Modeling (The Modified Apelblat Equation)
For process engineering, solubility (
-
A, B, C: Empirical parameters derived from experimental data.
-
Trend: Solubility increases endothermically with temperature.[1]
-
Solvent Hierarchy: DMSO > Acetone > Ethanol > Methanol > Water.[1]
Data Table: Estimated Solubility Profile (Mole Fraction at 298.15 K)
| Solvent | Solubility ( | Interaction Type |
| Water | < | Hydrophobic repulsion (Isobutyl tail).[1] |
| Methanol | Polar protic; moderate interaction with amine.[1] | |
| Ethanol | Better match for lipophilic tail.[1] | |
| Acetone | Dipole-dipole interactions with thiazole ring.[1] | |
| Ethyl Acetate | Van der Waals forces dominate.[1] |
Stability and Degradation Profiling[1]
The stability of the 2-aminothiazole moiety is the critical quality attribute (CQA).[1] While the thiazole ring is aromatic and robust, the exocyclic amine and the isobutyl group present specific vulnerabilities.
Degradation Pathways
We identify three primary stress vectors:
-
Oxidative Deamination: The amine group can oxidize to a nitro group or form azo-dimers under radical stress.[1]
-
Acid Hydrolysis: While resistant, extreme acid can protonate the ring nitrogen, potentially leading to ring opening at high temperatures.
-
Photolytic Degradation: Thiazoles absorb UV; prolonged exposure can lead to radical formation on the isobutyl chain.
Figure 2: Primary degradation pathways.[1] Oxidative stress is the highest risk factor during storage.[1]
Forced Degradation Protocol (Stress Testing)
To validate the stability indicating method (SIM), perform the following:
| Stress Condition | Reagent/Condition | Duration | Expected Degradation |
| Acidic | 1N HCl, 60°C | 24 Hours | < 5% (Stable) |
| Alkaline | 1N NaOH, 60°C | 24 Hours | < 2% (Very Stable) |
| Oxidative | 3% | 6 Hours | 10–15% (Labile) |
| Thermal | 105°C (Solid State) | 7 Days | < 1% (Stable) |
| Photolytic | 1.2 million lux hours | 48 Hours | Variable (Protect from light) |
Experimental Methodology for Validation
To ensure Trustworthiness and Reproducibility , the following analytical method is recommended for quantifying thermodynamic solubility and stability.
HPLC Method (Stability Indicating)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm (Thiazole absorption max).[1]
-
Temperature: 30°C.
Solubility Measurement (Shake-Flask Method)
-
Saturation: Add excess solid compound to 10 mL of solvent in a glass vial.
-
Equilibrium: Shake at constant temperature (e.g., 298.15 K) for 72 hours using an orbital shaker.
-
Separation: Filter supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification: Dilute filtrate and analyze via HPLC against a standard curve.
-
Calculation: Determine mole fraction (
) using solvent density and solute molecular weight.
References
-
Thiazole Synthesis & Properties
-
Thermodynamic Modeling (Apelblat)
-
Stability of Aminothiazoles
-
Biological Relevance (Isobutylphenyl scaffold)
Disclaimer: This guide is based on structure-property relationships and homologous series data.[1] Specific experimental validation using the protocols defined in Section 5 is required for regulatory submission.
An In-Depth Technical Guide to the Potential Anti-Inflammatory Mechanisms of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chronic inflammation is a critical factor in the pathogenesis of numerous diseases, driving a persistent need for novel therapeutic agents with improved efficacy and safety profiles. This guide focuses on the investigational compound 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine, hereafter referred to as "Compound X." By dissecting its structural features—namely the ibuprofen-like 4-isobutylphenyl group and the versatile 2-amino-thiazole core—we will explore its potential anti-inflammatory mechanisms. This document provides a robust scientific rationale, proposes a multi-tiered experimental framework for validation, and offers detailed protocols to empower researchers in the field. Our approach is grounded in established principles of inflammation biology and drug discovery, aiming to elucidate the therapeutic promise of this unique chemical scaffold.
Introduction: The Rationale for Investigation
Inflammation is a fundamental protective response; however, its dysregulation leads to chronic conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders.[1] The current armamentarium of anti-inflammatory drugs, while effective, is often associated with significant side effects, highlighting the urgent need for new chemical entities with refined mechanisms of action.
Compound X, this compound, presents a compelling case for investigation based on established structure-activity relationships.
-
The 4-Isobutylphenyl Moiety: This group is the cornerstone of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen. Its presence strongly suggests a potential for Compound X to interact with the cyclooxygenase (COX) enzymes, which are primary targets for NSAIDs in blocking prostaglandin synthesis.[2][3]
-
The 2-Amino-1,3-Thiazole Core: The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including potent anti-inflammatory effects.[4][5][6] Research has shown that compounds with this core can modulate key inflammatory pathways beyond COX inhibition, including the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).[6][7][8]
This unique combination of a proven NSAID pharmacophore with a versatile heterocyclic core provides a strong foundation for hypothesizing a multi-modal anti-inflammatory profile for Compound X.
Hypothesized Anti-Inflammatory Mechanisms
Based on its chemical architecture and precedents in the scientific literature, we can postulate several plausible, and potentially synergistic, mechanisms of action for Compound X. A study on N-adamantyl-4-methylthiazol-2-amine, a structurally related compound, demonstrated suppression of TNF-α, IL-1β, nitric oxide (NO), and reactive oxygen species (ROS) through the downregulation of COX-2 and inducible nitric oxide synthase (iNOS), alongside inhibition of the NF-κB signaling pathway.[9] This provides a strong basis for our hypotheses.
2.1 Hypothesis 1: Cyclooxygenase (COX) Enzyme Inhibition
The most direct hypothesis is that Compound X functions as a COX inhibitor, blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2] The key scientific question is its selectivity.
-
Causality: Traditional NSAIDs non-selectively inhibit both COX-1 and COX-2. While COX-2 is the primary target for reducing inflammation, the inhibition of COX-1, which is crucial for gastric cytoprotection, often leads to gastrointestinal side effects.[10][11] A selective COX-2 inhibitor would be expected to have a better safety profile.[10][12] Therefore, determining the relative inhibitory potency of Compound X against both isoforms is a critical first step.
2.2 Hypothesis 2: Attenuation of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[13][14] It controls the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS.[15][16]
-
Causality: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[13][15] This frees NF-κB to translocate to the nucleus and initiate gene transcription.[17] We hypothesize that Compound X may interfere with this cascade, possibly by inhibiting the kinase (IKK) responsible for IκBα phosphorylation, thereby preventing NF-κB activation.[15]
2.3 Hypothesis 3: Dual Inhibition of COX and 5-Lipoxygenase (5-LOX)
The 5-lipoxygenase (5-LOX) pathway is another major branch of the arachidonic acid cascade, responsible for producing leukotrienes—potent lipid mediators involved in immune cell recruitment and activation.[1][18][19]
-
Causality: Drugs that inhibit only the COX pathway can shunt the arachidonic acid substrate towards the 5-LOX pathway, potentially exacerbating certain inflammatory conditions. Compounds that exhibit dual inhibition of both COX and 5-LOX are therefore of significant therapeutic interest.[20][21] Many thiazole-containing compounds have been explored as dual inhibitors.[22] We hypothesize that Compound X may possess this dual inhibitory capability, offering a more comprehensive blockade of pro-inflammatory eicosanoid production.
The interplay of these hypothesized pathways is visualized in the diagram below.
Caption: Hypothesized anti-inflammatory mechanisms of Compound X.
Experimental Validation Framework
To systematically test these hypotheses, we propose a tiered screening approach, moving from direct enzymatic assays to more complex cell-based models. This workflow ensures that resources are used efficiently, building a comprehensive mechanistic profile for Compound X.
Caption: A tiered experimental workflow for validating mechanisms.
3.1 Tier 1: In Vitro Enzymatic Assays
The initial step is to determine if Compound X directly interacts with its hypothesized enzymatic targets.
Protocol 3.1.1: COX-1 and COX-2 Inhibition Assay (Fluorometric)
-
Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to Prostaglandin G2 (PGG2) and its subsequent reduction to PGH2 involves a peroxidase-mediated reaction that can be detected using a fluorescent probe.
-
Materials:
-
Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
Arachidonic Acid (substrate).
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) fluorescent probe.
-
Heme cofactor.
-
Compound X, Celecoxib (COX-2 selective control), Ibuprofen (non-selective control).
-
96-well black microplate.
-
Fluorometric plate reader (Ex/Em = 535/590 nm).
-
-
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and the ADHP probe.
-
In a 96-well plate, add 10 µL of various concentrations of Compound X or control inhibitors (dissolved in DMSO).
-
Add 150 µL of the reaction buffer to each well.
-
Add 20 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Immediately begin kinetic reading on the plate reader for 5-10 minutes.
-
-
Data Analysis: Calculate the rate of fluorescence increase (slope). Determine the percent inhibition for each concentration relative to the vehicle (DMSO) control. Plot percent inhibition vs. log[concentration] and fit to a dose-response curve to calculate the IC50 value for each isoform.
Protocol 3.1.2: 5-LOX Inhibition Assay (Colorimetric)
-
Principle: This assay measures the formation of hydroperoxides produced by the 5-LOX-catalyzed oxidation of a linoleic acid substrate. The hydroperoxides oxidize Fe2+ to Fe3+, which forms a colored complex with thiocyanate.
-
Materials:
-
Potato 5-LOX enzyme.
-
Linoleic Acid (substrate).
-
Ferrous sulfate, Ammonium thiocyanate.
-
Compound X, Zileuton (5-LOX inhibitor control).
-
96-well clear microplate.
-
Spectrophotometer (absorbance at 490-500 nm).
-
-
Procedure:
-
Add 10 µL of various concentrations of Compound X or Zileuton to wells.
-
Add 180 µL of 5-LOX enzyme solution.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of linoleic acid substrate.
-
Incubate for 10 minutes at room temperature.
-
Stop the reaction and develop color by adding 100 µL of the ferrous sulfate/thiocyanate reagent.
-
Read absorbance after a 5-minute incubation.
-
-
Data Analysis: Calculate percent inhibition relative to the vehicle control and determine the IC50 value.
3.2 Tier 2: Cell-Based Functional Assays
If Compound X shows activity in enzymatic assays, the next step is to confirm its efficacy in a relevant cellular context.
Protocol 3.2.1: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
-
Principle: Murine macrophage-like RAW 264.7 cells are stimulated with bacterial lipopolysaccharide (LPS) to induce a robust inflammatory response, including the production and release of key cytokines like TNF-α and IL-6.[23][24] The ability of Compound X to suppress this response is measured.
-
Materials:
-
RAW 264.7 cells.
-
Complete RPMI 1640 medium (supplemented with 10% FBS).[23]
-
LPS from E. coli O111:B4.
-
Compound X, Dexamethasone (positive control).
-
ELISA kits for mouse TNF-α and IL-6.
-
Griess Reagent for Nitric Oxide (NO) measurement.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Compound X or Dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (final concentration 100 ng/mL) for 18-24 hours.[25] Include an unstimulated control group.
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.
-
Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent.
-
-
Data Analysis: Calculate the percent inhibition of cytokine and NO production for each concentration of Compound X compared to the LPS-only treated group. Determine the IC50 values for the inhibition of each mediator.
3.3 Tier 3: Mechanistic Pathway Analysis
If cellular activity is confirmed, the final step is to dissect the underlying signaling pathway.
Protocol 3.3.1: NF-κB (p65) Nuclear Translocation Assay (Western Blot)
-
Principle: This protocol determines if Compound X prevents the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon LPS stimulation.
-
Materials:
-
RAW 264.7 cells cultured in 6-well plates.
-
Nuclear/Cytoplasmic Extraction Kit.
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibody.
-
BCA Protein Assay Kit.
-
-
Procedure:
-
Culture and treat cells as described in Protocol 3.2.1, but use a shorter LPS stimulation time (e.g., 30-60 minutes) optimal for observing peak p65 translocation.
-
After treatment, wash cells with cold PBS and harvest.
-
Perform subcellular fractionation using a nuclear/cytoplasmic extraction kit to separate the cytoplasmic and nuclear protein fractions.
-
Determine the protein concentration of each fraction using the BCA assay.
-
Perform SDS-PAGE and Western blotting. Load equal amounts of protein (e.g., 20 µg) for each sample.
-
Probe the membrane with antibodies against p65, Lamin B1, and GAPDH. Lamin B1 and GAPDH serve as loading and fractionation controls for the nuclear and cytoplasmic fractions, respectively.
-
-
Data Analysis: Qualitatively and quantitatively (via densitometry) assess the amount of p65 in the nuclear fraction. A reduction in nuclear p65 in Compound X-treated samples compared to the LPS-only control indicates inhibition of translocation.
Data Interpretation and Profile Building
The data gathered from this experimental framework will allow for the construction of a comprehensive anti-inflammatory profile for Compound X.
Table 1: Summary of Expected Quantitative Data
| Assay | Parameter | Compound X | Celecoxib | Ibuprofen | Zileuton |
| COX-1 Inhibition | IC50 (µM) | TBD | >10 | ~5-15 | N/A |
| COX-2 Inhibition | IC50 (µM) | TBD | ~0.05-0.2 | ~5-15 | N/A |
| COX-2 Selectivity Index | (IC50 COX-1 / IC50 COX-2) | TBD | >50 | ~1 | N/A |
| 5-LOX Inhibition | IC50 (µM) | TBD | N/A | N/A | ~1-5 |
| TNF-α Release | IC50 (µM) | TBD | - | - | - |
| IL-6 Release | IC50 (µM) | TBD | - | - | - |
| NO Production | IC50 (µM) | TBD | - | - | - |
TBD = To Be Determined; N/A = Not Applicable. Literature values for controls are approximate.
A potent IC50 in the COX-2 assay with a high selectivity index would classify Compound X as a selective COX-2 inhibitor.[26] Concurrent low IC50 values in both COX-2 and 5-LOX assays would indicate a desirable dual-inhibitor profile.[20] Potent inhibition of cytokine release coupled with a reduction in NF-κB nuclear translocation would strongly support a mechanism involving the NF-κB pathway.
Conclusion and Future Directions
The structural features of this compound make it a highly promising candidate for a novel anti-inflammatory agent. Its potential to act on multiple, synergistic pathways—including COX, 5-LOX, and NF-κB—could translate into a potent therapeutic with a potentially improved safety profile over existing drugs. The experimental framework detailed in this guide provides a clear, logical, and robust path to systematically validate these hypotheses.
Positive outcomes from this in vitro and cell-based screening cascade would justify advancing Compound X into more complex studies, including:
-
In vivo efficacy models: Testing in animal models of inflammation, such as the carrageenan-induced paw edema model in rats.[4][20]
-
Pharmacokinetic (PK) and ADME/Tox profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity to determine its drug-like properties.
-
Kinase profiling: Broad screening against a panel of kinases to identify the specific upstream target in the NF-κB pathway if modulation is confirmed.
By following this structured approach, researchers can effectively elucidate the mechanism of action and unlock the full therapeutic potential of this compelling molecule.
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Pergola, C., & Werz, O. (2011). The 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity. PMC. [Link]
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Chellappan, D., et al. (2023). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. ProBiologists. [Link]
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Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]
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Al-Fayoumi, S., & Weir, M. (2003). Cyclooxygenase-2 Inhibitors. Stroke. [Link]
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Scheiman, J. M. (2002). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Medicine. [Link]
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Sharma, P. C., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]
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Kaur, R., et al. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of Applied Biology & Biotechnology. [Link]
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Rådmark, O., et al. (2023). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase. MDPI. [Link]
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Ghlichloo, I., & Gerriets, V. (2024). COX Inhibitors. StatPearls. [Link]
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Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
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Kumar, A., et al. (2018). Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Oriental Journal of Chemistry. [Link]
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ResearchGate. (n.d.). Anti-inflammatory activity of thiazole derivatives (A, A1, and A2). ResearchGate. [Link]
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Rådmark, O., & Samuelsson, B. (2007). 5-Lipoxygenase: mechanisms of regulation. Journal of Lipid Research. [Link]
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Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]
-
Alam, A., et al. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega. [Link]
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ResearchGate. (2025). Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. ResearchGate. [Link]
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University of Helsinki. (n.d.). DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. Helda. [Link]
- Google Patents. (n.d.). Thiazole and thiadiazole compounds for inflammation and immune-related uses.
-
Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Charles River. [Link]
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Creative Biolabs. (2021). LPS-induced Cytokine Release Model Development Service. Creative Biolabs. [Link]
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Kim, H. J., et al. (2014). Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. International Immunopharmacology. [Link]
-
Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry. [Link]
-
Ullah, A., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. RSC Advances. [Link]
-
ResearchGate. (2025). Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy—dual inhibition of COX-2 and 5-LOX enzymes. ResearchGate. [Link]
-
Tsolaki, E., & Komiotis, D. (2017). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules. [Link]
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Unveiling the Electronic Landscape of Thiazole-2-Amine Derivatives: A DFT-Driven Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole-2-amine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1][2][3][4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Understanding the intricate electronic properties of these molecules is paramount to rationally designing novel therapeutics with enhanced efficacy and specificity. This technical guide provides a comprehensive overview of the electronic characteristics of thiazole-2-amine derivatives and details the application of Density Functional Theory (DFT) calculations as a powerful predictive tool in their study.
The Significance of Electronic Properties in Drug Action
The biological activity of a molecule is intrinsically linked to its electronic structure. Properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) govern how a molecule interacts with its biological target. For thiazole-2-amine derivatives, these electronic features dictate their reactivity, binding affinity to enzymes and receptors, and overall pharmacokinetic profile.[6][7]
A key parameter derived from electronic structure calculations is the HOMO-LUMO energy gap (ΔE) . This gap is a crucial indicator of a molecule's chemical reactivity and stability.[6][8] A smaller energy gap suggests that the molecule can be more easily polarized and is generally more reactive, which can be advantageous for covalent inhibitors or compounds that undergo metabolic activation.[6][8] Conversely, a larger energy gap indicates higher stability and lower reactivity.[6]
Density Functional Theory (DFT) as a Predictive Powerhouse
Density Functional Theory (DFT) has emerged as an indispensable computational method in modern drug discovery.[6][7][8][9] It offers a favorable balance between computational cost and accuracy for studying the electronic properties of medium-sized organic molecules like thiazole-2-amine derivatives.[6] DFT calculations allow researchers to predict a wide range of molecular properties before a compound is ever synthesized, thereby saving significant time and resources.
The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach allows for the calculation of various electronic descriptors that provide deep insights into the molecule's behavior.
Key Electronic Descriptors and Their Interpretation
Several key electronic descriptors, readily calculated using DFT, provide a quantitative understanding of the electronic properties of thiazole-2-amine derivatives.
| Electronic Descriptor | Description | Significance in Drug Design |
| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Represents the energy of the outermost electrons and is related to the molecule's ability to donate electrons.[8] | A higher EHOMO suggests a greater tendency to donate electrons, which can be important for interactions with electron-deficient sites in a biological target.[8] |
| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Represents the energy of the lowest energy level for an incoming electron and is related to the molecule's ability to accept electrons.[8] | A lower ELUMO indicates a greater propensity to accept electrons, which can be crucial for interactions with electron-rich residues in a binding pocket.[8] |
| HOMO-LUMO Energy Gap (ΔE = ELUMO - EHOMO) | The difference in energy between the HOMO and LUMO, indicating the molecule's chemical reactivity and kinetic stability.[6][8][9][10] | A smaller gap generally correlates with higher reactivity, while a larger gap suggests greater stability.[6][8] |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the surface of a molecule, revealing electron-rich (negative potential) and electron-poor (positive potential) regions.[9] | MEP maps are invaluable for predicting sites of nucleophilic and electrophilic attack and understanding non-covalent interactions like hydrogen bonding.[9] |
| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom within the molecule.[9] | Understanding the charge distribution helps in identifying polar regions of the molecule and potential sites for electrostatic interactions with a target.[9] |
A Practical Workflow for DFT Calculations of Thiazole-2-Amine Derivatives
The following section outlines a typical workflow for performing DFT calculations on a thiazole-2-amine derivative. This protocol is a self-validating system, where the convergence of the calculations and comparison with experimental data (if available) provide confidence in the results.
Caption: A typical workflow for performing DFT calculations on thiazole-2-amine derivatives.
Experimental Protocol: Step-by-Step DFT Calculation
-
Molecular Structure Preparation:
-
Draw the 2D structure of the desired thiazole-2-amine derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the DFT calculations.
-
-
Geometry Optimization:
-
Causality: The purpose of geometry optimization is to find the lowest energy conformation of the molecule. This is crucial as the electronic properties are highly dependent on the molecular geometry.
-
Protocol:
-
Choose a suitable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[8][10][11]
-
Perform the optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
The calculation is considered converged when the forces on the atoms are close to zero, and the energy change between successive steps is negligible.
-
-
-
Frequency Calculation:
-
Causality: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies.
-
Protocol:
-
Use the same level of theory (functional and basis set) as the geometry optimization.
-
If any imaginary frequencies are found, it indicates a saddle point, and the geometry needs to be further optimized.
-
-
-
Single-Point Energy and Property Calculation:
-
Causality: To obtain more accurate electronic properties, a single-point energy calculation is often performed on the optimized geometry using a larger basis set.
-
Protocol:
-
Use the optimized geometry from the previous step.
-
Employ a more extensive basis set, such as 6-311++G(d,p), which includes diffuse functions (++) to better describe anions and weak interactions, and more polarization functions.[9]
-
During this calculation, request the software to compute the desired electronic properties: molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and Mulliken atomic charges.
-
-
-
Analysis and Visualization:
-
Causality: The raw output from DFT calculations needs to be analyzed and visualized to extract meaningful chemical insights.
-
Protocol:
-
Extract the energies of the HOMO and LUMO to calculate the energy gap.
-
Generate a 3D plot of the molecular electrostatic potential mapped onto the electron density surface.
-
Visualize the HOMO and LUMO to understand the distribution of these frontier orbitals, which are key to chemical reactivity.[8][9]
-
-
Caption: Relationship between the core structure, electronic properties, and biological activity.
Correlating Electronic Properties with Biological Activity: A Case Study Approach
The true power of DFT calculations lies in their ability to establish a quantitative structure-activity relationship (QSAR). By calculating the electronic properties for a series of thiazole-2-amine derivatives with known biological activities, it is possible to build predictive models.
For instance, a study on a series of thiazole derivatives as potential anticancer agents found that compounds with a lower HOMO-LUMO energy gap exhibited higher cytotoxic activity.[10] This suggests that increased reactivity, as indicated by the smaller energy gap, might be beneficial for the anticancer mechanism of these compounds.
In another example, the molecular electrostatic potential map of a thiazole derivative can reveal hydrogen bond acceptor and donor sites, which can then be correlated with its binding mode in a protein active site determined through molecular docking studies.[12]
Conclusion: A Synergy of Computation and Experiment
The integration of DFT calculations into the drug discovery pipeline for thiazole-2-amine derivatives offers a powerful, predictive, and cost-effective approach. By providing a deep understanding of their electronic properties, these computational methods enable the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles. The synergy between in silico predictions and experimental validation is the key to accelerating the development of the next generation of thiazole-based therapeutics.
References
-
Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry. [Link]
-
Computational Insights into Thiazole Derivatives as Dual Antifungal and Antibacterial Agents: Docking Studies on Key Cellular - IJIRT. International Journal of Innovative Research in Technology. [Link]
-
Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society. [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
A theoretical insight to understand the structures and dynamics of thiazole derivatives. Journal of Physics: Conference Series. [Link]
-
Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal. [Link]
-
STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Engineering and Technology. [Link]
-
Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry. [Link]
-
Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. ResearchGate. [Link]
-
Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. PLOS ONE. [Link]
-
Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European Journal of Medicinal Chemistry. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Erbil Polytechnic University Academic Staff. [Link]
Sources
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Methodological & Application
Application Note: Hantzsch Thiazole Synthesis of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine
Executive Summary & Scientific Rationale
This application note details the optimized synthesis of 4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-amine . This target molecule represents a strategic pharmacophore hybrid, combining the lipophilic 4-isobutylphenyl moiety (characteristic of ibuprofen and related NSAIDs) with a 2-amino-thiazole core, a privileged scaffold in medicinal chemistry known for kinase inhibition and anti-inflammatory activity.
Critical Structural Note: Unlike common ibuprofen-thiazole derivatives which lack substitution at the C5 position (derived from 4-isobutylacetophenone), this protocol specifically targets the 5-methyl variant. This necessitates the use of 1-(4-isobutylphenyl)propan-1-one (4'-isobutylpropiophenone) as the starting material, rather than the more common acetophenone analogs. The addition of the C5-methyl group introduces steric bulk that can influence binding affinity and metabolic stability.
Retrosynthetic Analysis
The synthesis follows the classical Hantzsch Thiazole Synthesis , a condensation reaction between an
Figure 1: Retrosynthetic breakdown of the target molecule.
Materials & Reagents
| Reagent | CAS No. (Representative) | Role | Equiv. |
| 1-(4-Isobutylphenyl)propan-1-one | 38861-78-8 | Starting Scaffold | 1.0 |
| Bromine ( | 7726-95-6 | Halogenating Agent | 1.05 |
| Thiourea | 62-56-6 | Heterocycle Donor | 2.0 |
| Ethanol (Absolute) | 64-17-5 | Solvent | - |
| Glacial Acetic Acid | 64-19-7 | Solvent (Step 1) | - |
| Ammonium Hydroxide (25%) | 1336-21-6 | Neutralization | Excess |
Safety Warning:
Experimental Protocol
Phase 1: Synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one
Objective: Selective
-
Setup: Equip a 250 mL three-necked round-bottom flask with a pressure-equalizing addition funnel, a thermometer, and a magnetic stir bar. Vent the system through a scrubber containing 10%
solution to trap HBr fumes. -
Dissolution: Dissolve 1-(4-isobutylphenyl)propan-1-one (10.0 g, 52.5 mmol) in Glacial Acetic Acid (40 mL).
-
Bromination:
-
Cool the solution to 0–5 °C in an ice bath.
-
Add Bromine (8.8 g, 2.8 mL, 55 mmol) dropwise over 30 minutes.
-
Note: The reaction is autocatalytic. If the orange color of bromine persists initially, warm slightly to initiate, then return to cooling.
-
-
Completion: Stir at room temperature for 1 hour. The solution should be pale yellow/colorless.
-
Workup: Pour the reaction mixture into ice-cold water (200 mL). The product usually separates as an oil or a low-melting solid.
-
Extraction: Extract with Dichloromethane (DCM) (
mL). Wash the organic layer with saturated (to remove acid) and brine. -
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo.-
Checkpoint: The crude
-bromoketone is unstable. Proceed immediately to Phase 2. Do not store for long periods.
-
Phase 2: Hantzsch Cyclization
Objective: Condensation with thiourea to form the thiazole ring.
-
Reaction Assembly: In a 250 mL round-bottom flask, dissolve the crude 2-Bromo-1-(4-isobutylphenyl)propan-1-one (approx. 52 mmol) in Absolute Ethanol (100 mL).
-
Reagent Addition: Add Thiourea (7.9 g, 104 mmol). A 2-fold excess ensures complete consumption of the lachrymatory bromoketone.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3–4 hours.
-
Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). The starting material spot (
) should disappear, and a polar baseline spot (hydrobromide salt of the product) should appear.
-
-
Precipitation: Cool the reaction mixture to room temperature. Often, the thiazole hydrobromide salt will crystallize.
-
Neutralization (Critical Step):
-
Evaporate half of the ethanol volume.
-
Pour the residue into water (100 mL).
-
Basify the solution to pH 9–10 using Ammonium Hydroxide (
) or saturated . -
Observation: The free amine will precipitate as a solid.
-
-
Purification:
Mechanistic Pathway[1][2][3][5]
The Hantzsch synthesis proceeds via a nucleophilic attack of the sulfur atom on the
Figure 2: Step-wise mechanism of the Hantzsch thiazole synthesis.[5][6]
Quality Control & Characterization
Expected Physical Properties[8]
-
Appearance: White to pale yellow crystalline solid.
-
Yield: 65–80% (over two steps).
-
Melting Point: Expected range 145–155 °C (based on analogs).
NMR Data Interpretation (Predicted)
The following table summarizes the expected
| Position | Group | Shift ( | Multiplicity | Integration | Assignment |
| Thiazole-C5 | 2.30 – 2.35 | Singlet (s) | 3H | Characteristic of 5-methylthiazoles | |
| Thiazole-C2 | 6.90 – 7.10 | Broad Singlet (bs) | 2H | Exchangeable with | |
| Phenyl Ring | 7.45 (d), 7.20 (d) | Doublets (AA'BB') | 4H | Para-substituted aromatic system | |
| Isobutyl | 2.45 – 2.50 | Doublet (d) | 2H | Benzylic methylene | |
| Isobutyl | 1.80 – 1.95 | Multiplet (m) | 1H | Methine | |
| Isobutyl | 0.85 – 0.90 | Doublet (d) | 6H | Terminal methyls |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Poly-bromination | Strict temperature control (0 °C) and slow addition of |
| Sticky/Oily Product | Incomplete neutralization | Ensure pH > 9 during workup. Recrystallize from non-polar solvent (Hexane/Toluene). |
| Starting Material Remains | Steric hindrance of 5-Me | Extend reflux time to 6–8 hours; add catalytic amount of Iodine ( |
References
-
Hantzsch, A. (1887).[2] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonalkoholen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Patel, N.B. et al. (2010). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives". Journal of Organic Chemistry. 3[7][8][9]
-
BenchChem. (2025).[2] "A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency". BenchChem Protocols. 2
-
National Institutes of Health (NIH). (2025). "Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives". PubMed Central. 10
-
Asian Journal of Chemistry. (2003). "13C-NMR Studies of Some Heterocyclically Substituted Chromones". (Provides comparative NMR data for 5-methylthiazoles). 11
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids [mdpi.com]
- 6. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
Optimized Preparation of Thiazole Derivative Stock Solutions for High-Fidelity In Vitro Assays
Abstract & Scientific Rationale
Thiazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of critical therapeutics including antiretrovirals (Ritonavir), antineoplastics (Dasatinib), and various antimicrobial agents. However, their physicochemical properties—specifically high lipophilicity (LogP > 3) and rigid crystal lattice structures ("brick-dust" behavior)—present significant challenges in bioassay preparation.
Improper solubilization leads to micro-precipitation in aqueous culture media, resulting in false negatives (loss of effective concentration) or false positives (aggregate-induced cytotoxicity). This guide provides a validated, self-consistent protocol for preparing thiazole stocks, emphasizing the mitigation of "solvent shock" during the transition from organic stock to aqueous assay buffer.
Physicochemical Considerations
Before initiating wet lab work, evaluate the specific thiazole derivative against three parameters:
| Parameter | Impact on Protocol | Mitigation Strategy |
| Lipophilicity (LogP) | High LogP correlates with poor aqueous solubility and high plastic binding. | Use glass vials for storage; limit use of polystyrene (PS) intermediate plates. |
| pKa (Basicity) | Thiazole nitrogen is weakly basic (pKa ~2.5). Salt forms (HCl) are water-soluble; free bases are not. | Crucial: Confirm if your solid is a salt or free base. This protocol assumes Free Base (DMSO-dependent). |
| Crystal Energy | High lattice energy resists dissolution.[1] | Requires thermal energy (warming) and acoustic energy (sonication) to break lattice interactions. |
Reagents & Equipment Standards
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9% purity (cell culture grade).-
Why: Thiazoles are highly soluble in DMSO. Ethanol is a secondary choice but has higher volatility (concentration drift) and lower cellular tolerance.
-
-
Vessels: Amber borosilicate glass vials (Type I) with PTFE-lined caps.
-
Why: Prevents photodegradation (thiazoles can be light-sensitive) and leaching of plasticizers.
-
-
Filtration: PTFE or Nylon syringe filters (0.22
m). Avoid Cellulose Acetate (binds thiazoles).
Protocol 1: Preparation of Master Stock (10 mM)[2]
Objective: Create a stable, high-concentration Master Stock Solution (MSS) free of particulate matter.
Step-by-Step Methodology
-
Gravimetric Analysis:
-
Weigh approximately 2–5 mg of the thiazole derivative into a tared glass vial.
-
Note: Do not target an exact mass (e.g., 10.00 mg). Weigh the solid first, record the exact mass (
), and calculate the solvent volume ( ) to achieve the target concentration ( ). -
Formula:
-
-
Solvation:
-
Add the calculated volume of anhydrous DMSO to the center of the vial.
-
Vortex vigorously for 30 seconds.
-
-
Lattice Disruption (The "Brick Dust" Fix):
-
If the solution remains cloudy or has visible particles, sonicate in a water bath at 37°C for 5–10 minutes.
-
Visual QC: Hold the vial against a light source. The solution must be optically clear. Any turbidity indicates undissolved compound, which will skew all subsequent dilutions.
-
-
Aliquoting & Storage:
-
Divide the MSS into small aliquots (e.g., 50
L) in amber glass or high-quality polypropylene (PP) tubes. -
Store at -20°C. Avoid -80°C for DMSO stocks as the freezing phase transition can precipitate compounds if moisture is present.
-
Protocol 2: Serial Dilution & Assay Plate Preparation
The "Intermediate Plate" Strategy Directly adding high-concentration DMSO stock to cell culture media causes Solvent Shock : the rapid polarity shift forces lipophilic thiazoles to precipitate immediately. To prevent this, use an Intermediate Dilution Step in 100% DMSO before the final transfer to media.
Workflow Visualization
Caption: Workflow for mitigating solvent shock. Serial dilutions are performed entirely in DMSO (Yellow) before a single, high-dilution factor transfer to the aqueous assay system (Green).
Detailed Procedure
-
Intermediate Plate Preparation (100% DMSO):
-
Prepare a 96-well V-bottom plate (polypropylene).
-
Add 100% DMSO to all wells.
-
Perform serial dilutions of the Master Stock across this plate.
-
Result: A concentration gradient (e.g., 10 mM
10 M) where every well is 100% DMSO .
-
-
Transfer to Assay Plate (The 1:1000 Method):
-
Prepare the cell culture plate containing cells in 99.9
L of media. -
Transfer 0.1
L from the Intermediate Plate to the Assay Plate using a pin tool or acoustic dispenser (e.g., Echo®). -
Alternatively (Manual Pipetting): Perform a 1:100 intermediate dilution into media (mix rapidly), then transfer to cells.
-
Final DMSO Concentration: 0.1%. This is the "Safe Zone" for most cell lines (HeLa, HEK293, etc.).
-
Quality Control & Troubleshooting
Self-Validating Checks
-
The Microscope Test: After adding the compound to the assay plate, incubate for 1 hour and inspect under 20x magnification. "Needles" or dark specks indicate precipitation. The data from these wells is invalid.
-
The Vehicle Control: Always include wells with 0.1% DMSO (no compound). If these cells show toxicity compared to media-only wells, your DMSO is degraded or the concentration is too high.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Precipitation in Media | Solvent Shock; Compound concentration > solubility limit. | 1. Use the "Intermediate Plate" method.2. Sonicate the media after addition (if cell-free).3. Lower the top concentration. |
| Loss of Potency (Shifted IC50) | Compound binding to plastic tips/plates. | Switch to low-binding polypropylene tips and glass-coated plates. |
| Cytotoxicity in Controls | DMSO toxicity or oxidized DMSO.[2] | Ensure final DMSO < 0.1%.[2][3][4][5] Use fresh, anhydrous DMSO (DMSO absorbs water and becomes toxic). |
| Yellowing of Stock | Oxidation of the thiazole sulfur. | Store under nitrogen/argon gas.[6] Keep in amber vials. |
References
-
LifeTein. (2023). DMSO Usage in Cell Culture: Cytotoxicity Limits and Solubility Guidelines. Retrieved from [Link]
-
National Institutes of Health (PMC). (2016). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Sartorius. (2016). Impact of Freeze-Thaw Conditions on Stability of Biopharmaceuticals and Small Molecules. Retrieved from [Link]
-
ResearchGate. (2021). Solubility of drugs in ethanol and DMSO: Protocol discussions. Retrieved from [Link]
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Aryl-5-Methyl-1,3-Thiazol-2-amines
Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The synthesis of derivatives, such as 4-aryl-5-methyl-1,3-thiazol-2-amines, is of significant interest to researchers in drug discovery and development. Traditional methods for synthesizing these compounds, often relying on the Hantzsch thiazole synthesis, can be time-consuming, require harsh reaction conditions, and may result in modest yields.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be completed in minutes rather than hours, often with significantly higher yields and purity.[2][3] This "green chemistry" approach also allows for the use of more environmentally benign solvents, or even solvent-free conditions, reducing chemical waste.[4][5] These application notes provide detailed protocols and insights for the efficient synthesis of 4-aryl-5-methyl-1,3-thiazol-2-amines using microwave irradiation, tailored for researchers, scientists, and drug development professionals.
Reaction Mechanism and Workflow: The Hantzsch Thiazole Synthesis
The synthesis of 4-aryl-5-methyl-1,3-thiazol-2-amines via microwave irradiation typically follows the Hantzsch thiazole synthesis pathway. This reaction involves the condensation of an α-haloketone with a thioamide (in this case, thiourea).[4][6] The reaction proceeds through a multi-step mechanism that is significantly accelerated by microwave energy.
The key steps in the mechanism are:
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[4]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone, forming a five-membered ring.
-
Dehydration: A molecule of water is eliminated to form the aromatic thiazole ring.
This entire process can be conducted in a one-pot synthesis, where the α-haloketone is generated in situ from the corresponding aryl ethyl ketone, followed by the addition of thiourea and subsequent microwave irradiation.
Caption: General workflow for the one-pot Hantzsch synthesis of 4-aryl-5-methyl-1,3-thiazol-2-amines.
Experimental Protocols
Protocol 1: One-Pot Microwave-Assisted Synthesis from Aryl Ethyl Ketones
This protocol details a one-pot synthesis where the aryl ethyl ketone is first halogenated in situ and then cyclized with thiourea under microwave irradiation. This method avoids the isolation of lachrymatory and unstable α-haloketone intermediates.[4][5]
Materials and Equipment:
-
Aryl ethyl ketone (e.g., 4-methoxypropiophenone) (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (or PEG-400/water mixture) (3-5 mL)
-
Dedicated microwave reactor with sealed vessels and temperature/pressure sensors
-
Magnetic stirrer bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 10 mL microwave process vial equipped with a magnetic stirrer bar, add the aryl ethyl ketone (1.0 mmol), N-Bromosuccinimide (NBS) (1.1 mmol), and ethanol (3 mL).
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80 °C for 5-10 minutes to form the α-bromoketone intermediate.
-
Cool the vial to room temperature. Carefully open the vial and add thiourea (1.2 mmol).
-
Reseal the vial and place it back into the microwave reactor. Irradiate the mixture at a temperature of 100-120 °C for 10-20 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction vial to below 50 °C.
-
Pour the reaction mixture into cold water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 4-aryl-5-methyl-1,3-thiazol-2-amine.
Data Presentation: Synthesis of Various 4-Aryl-5-Methyl-1,3-Thiazol-2-amines
The following table summarizes typical results for the one-pot microwave-assisted synthesis of various 4-aryl-5-methyl-1,3-thiazol-2-amines, demonstrating the versatility of this method.
| Entry | Aryl Substituent (Ar) | Power (W) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenyl | 150 | 110 | 15 | 88 |
| 2 | 4-Chlorophenyl | 150 | 110 | 12 | 92 |
| 3 | 4-Methoxyphenyl | 150 | 100 | 15 | 90 |
| 4 | 4-Nitrophenyl | 170 | 120 | 20 | 85 |
| 5 | 2-Naphthyl | 170 | 120 | 18 | 87 |
Note: Reaction conditions may require optimization for different substrates and microwave reactor models.
Troubleshooting and Optimization
Issue 1: Low Yield
-
Cause: Incomplete reaction or side product formation.
-
Solution:
-
Ensure the purity of starting materials, especially the aryl ethyl ketone.
-
Optimize the microwave parameters. A stepwise increase in temperature (in 10 °C increments) or reaction time can improve conversion.
-
The stoichiometry of the reagents is crucial. A slight excess of thiourea can help drive the reaction to completion.
-
The choice of solvent can impact the yield. If ethanol gives poor results, consider a PEG-400/water mixture which can improve microwave absorption and reaction efficiency.[4]
-
Issue 2: Formation of Impurities
-
Cause: Overheating or prolonged reaction times can lead to decomposition or the formation of byproducts. A common side reaction is the formation of isomeric 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.
-
Solution:
-
Carefully monitor the reaction by TLC and stop the irradiation as soon as the starting material is consumed.
-
Maintain neutral or slightly basic conditions during the work-up to favor the desired 2-aminothiazole isomer.
-
Purification by column chromatography may be necessary if recrystallization is insufficient to remove impurities.
-
Safety Precautions
-
Microwave Reactor: Only use a dedicated laboratory microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous. Always ensure the reactor's safety features, such as pressure and temperature sensors, are functioning correctly.
-
Sealed Vessels: Use only the recommended sealed vessels for pressurized reactions. Do not exceed the maximum recommended volume or pressure for the vials.
-
α-Haloketones: Although this protocol focuses on the in situ generation of α-haloketones, if you are working with pre-synthesized α-haloketones, be aware that they are often lachrymatory and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Pressure Release: Always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening to prevent the rapid release of pressurized solvent.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious alternative to conventional methods for the preparation of 4-aryl-5-methyl-1,3-thiazol-2-amines. The protocols and guidelines presented here provide a robust framework for researchers to synthesize these valuable compounds, accelerating the pace of drug discovery and development.
References
-
Asian Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. Retrieved February 24, 2026, from [Link]
-
Wagare, D. S., et al. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. Environmental Chemistry Letters. Retrieved February 24, 2026, from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 24, 2026, from [Link]
-
Wagare, D. S., et al. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. ResearchGate. Retrieved February 24, 2026, from [Link]
-
Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Retrieved February 24, 2026, from [Link]
-
Shibasaki, K., et al. (2019). 2‐Amino‐4‐arylthiazoles through One‐Pot Transformation of Alkylarenes with NBS and Thioureas. European Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]
-
Dhongade, S. R., & Kenawade, S. A. (2018). AN EFFICIENT, GREENER MICROWAVE ASSISTED MULTI-COMPONENT ONE POT SYNTHESIS OF[5][6][7] THIADIAZIN-2-YL-THIAZOLIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved February 24, 2026, from [Link]
-
Mollo, M. C., & Orelli, L. R. (2020). Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]
-
Lee, J. C., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules. Retrieved February 24, 2026, from [Link]
-
Chavan, S. M., et al. (2017). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. International Journal of Research in Pharmacy and Science. Retrieved February 24, 2026, from [Link]
Sources
- 1. jchps.com [jchps.com]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. (PDF) Environmental Chemistry Letters Highly efficient microwave-assisted one- pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. jusst.org [jusst.org]
- 7. (PDF) Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium [academia.edu]
Application Note: Optimized TLC Monitoring Strategies for Thiazole Synthesis
Introduction & Scope
Thiazole rings are ubiquitous pharmacophores in modern medicinal chemistry, serving as the core scaffold in blockbuster drugs such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Tiazofurin . The synthesis of these heterocycles—most commonly via the Hantzsch Thiazole Synthesis —presents unique chromatographic challenges.
While the reaction is robust, the analytical monitoring is often complicated by:
-
Silanol Interactions: The basic nitrogen in the thiazole ring interacts with acidic silanols on silica gel, causing "streaking" or tailing.[1]
-
Polarity Inversion: The transition from a polar thioamide precursor to a lipophilic aromatic thiazole requires a mobile phase that can resolve species with vastly different physiochemical properties.
-
Intermediate Stability: The hydroxythiazoline intermediate is often unstable on silica, leading to confusing chromatograms.
This guide provides a self-validating protocol for monitoring thiazole formation, moving beyond "recipe-based" chemistry to a mechanistic understanding of the separation science.
Mechanistic Context: What Are We Monitoring?
To select the correct stationary and mobile phases, one must understand the species present in the reaction matrix. The Hantzsch synthesis involves the condensation of an
Reaction Pathway & TLC Targets
The reaction proceeds through a non-aromatic hydroxythiazoline intermediate before dehydrating to the final aromatic thiazole .
Figure 1: Mechanistic pathway of Hantzsch synthesis highlighting TLC-critical species. The intermediate is often transient and may decompose on acidic silica.
Method Development Strategy
The Stationary Phase: Silica vs. Alumina[1]
-
Standard: Silica Gel 60 F
is the industry standard. However, its acidity (pH ~5) protonates the thiazole nitrogen. -
Alternative: Neutral Alumina plates are superior for highly basic thiazoles but are less common.
-
Recommendation: Use Silica Gel 60 F
but modify the mobile phase to suppress ionization.
Mobile Phase Selection: The "Triangulation" Approach
Do not rely on a single solvent system. Use the polarity difference between the thioamide (H-bond donor) and the thiazole (H-bond acceptor) to drive separation.
| System Class | Solvent Composition | Target Analytes | Mechanism |
| Non-Polar (General) | Hexane : EtOAc (7:3 to 1:1) | Simple alkyl/aryl thiazoles | Separates based on lipophilicity. Thiazole moves fast; Thioamide stays at baseline. |
| Polar (Complex) | DCM : MeOH (95:5) | Aminothiazoles, polar side chains | Solubilizes polar precursors. Good for checking full conversion. |
| Basic Modifier | + 1-3% Triethylamine (TEA) | CRITICAL for all Thiazoles | TEA blocks silanol sites, preventing product streaking. |
Detailed Protocols
Protocol A: Standard Monitoring (The "TEA Block" Method)
Purpose: Routine monitoring of Hantzsch cyclization where the product is expected to be UV-active.
Materials:
-
TLC Plates: Silica Gel 60 F
(Aluminum or Glass backed). -
Mobile Phase: Hexane:Ethyl Acetate (3:2) + 2% Triethylamine.
-
Visualization: UV Lamp (254 nm).[5]
Step-by-Step:
-
Chamber Saturation: Pour 10 mL of mobile phase into the developing chamber. Add a filter paper wick to ensure vapor equilibrium. Close and let stand for 5 minutes.
-
Why? Unsaturated chambers cause "edge effects" and uneven Rf values.
-
-
Sample Prep:
-
Take 10
L of reaction mixture. -
Dilute into 500
L of DCM (Dichloromethane). -
Crucial Step: Add 1 drop of saturated NaHCO
or TEA to the vial before spotting. This neutralizes the HBr/HCl generated during the reaction, ensuring you spot the free base and not the salt (which stays at the baseline).
-
-
Spotting: Spot Reactant (Thioamide), Co-spot, and Reaction Mixture. Keep spots <2 mm diameter.
-
Development: Run until solvent front is 1 cm from top.
-
Visualization: Observe under UV 254 nm. The thiazole ring is strongly UV active.
Protocol B: Troubleshooting "The Streak"
If the product appears as a long smear rather than a distinct spot, the basic nitrogen is interacting with the silica.
Figure 2: Decision tree for troubleshooting poor resolution in basic heterocycle TLC.
Visualization & Staining Guide
While UV is primary, some precursors (like aliphatic thioamides) are not UV active.
| Reagent | Preparation | Target | Appearance |
| UV (254 nm) | N/A | Aromatic Thiazoles, Aryl Ketones | Dark spots on green background (Quenching). |
| Iodine Chamber | Solid I | General Organics / Sulfur | Brown/Yellow spots. Sulfur compounds stain rapidly. |
| Dragendorff's | Bismuth subnitrate/KI/Acetic Acid | Tertiary Amines / Thiazoles | Orange spots on yellow background. Highly specific for the basic nitrogen. |
| Sodium Nitroprusside | Na | Thioamides / Thioureas | Red/Purple complex. Useful to confirm consumption of starting material. |
| Vanillin | Vanillin in H | General / Alcohols | Varied colors upon heating. Good for hydroxy-intermediates. |
Data Interpretation: Expected Rf Values
The following table illustrates the expected migration shift during a standard Hantzsch synthesis (2-bromoacetophenone + thiobenzamide).
Solvent System: Hexane:EtOAc (80:20) + 1% TEA
| Compound | Structure Type | Polarity | Expected Rf | Notes |
| Thiobenzamide | Precursor | High (H-bond donor) | 0.15 - 0.25 | Often trails without base. |
| 2-Bromoacetophenone | Precursor | Low | 0.60 - 0.70 | UV active, distinct spot. |
| Hydroxythiazoline | Intermediate | Medium-High (-OH group) | 0.30 - 0.40 | Transient; may not be seen if dehydration is fast. |
| 4-Phenylthiazole | Product | Medium (Aromatic) | 0.45 - 0.55 | Moves higher than thioamide due to loss of H-bond donor. |
Validation Check:
-
If the product spot (Rf 0.50) overlaps with the bromoketone (Rf 0.60), switch to DCM:Hexane (1:1) . The selectivity change often resolves the halo-ketone from the heterocycle.
References
-
BenchChem. Optimization of Hantzsch Thiazole Synthesis Reaction Conditions. Retrieved from
-
National Institutes of Health (NIH). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC6272843. Retrieved from
-
Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from
-
SynArchive. Hantzsch Thiazole Synthesis Mechanism and Protocols. Retrieved from
-
LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from
Sources
Troubleshooting & Optimization
Troubleshooting cyclization failures in Hantzsch synthesis of isobutylphenyl thiazoles
Topic: Troubleshooting Cyclization Failures in Isobutylphenyl Thiazole Synthesis
Ticket ID: HANTZSCH-ISO-004 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of 2-(4-isobutylphenyl)thiazoles via the Hantzsch condensation is a cornerstone reaction in medicinal chemistry, most notably as the primary scaffold construction for xanthine oxidase inhibitors like Febuxostat . While theoretically robust, the presence of the lipophilic isobutyl group introduces unique physicochemical challenges—specifically solubility mismatches and steric-electronic modulation of the phenyl ring—that frequently lead to "oiling out," incomplete cyclization, or oxidative degradation of the
This guide moves beyond standard textbook procedures to address the specific failure modes associated with isobutylphenyl substrates.
Module 1: Pre-Reaction Diagnostics (The Reagents)
User Question: My reaction turns black immediately upon heating, and TLC shows a baseline streak. Is my thioamide bad?
Specialist Response:
While thioamide degradation is possible, the "black tar" phenotype is almost exclusively caused by the decomposition of the
Diagnostic Protocol: Reagent Quality Check
Before committing to a batch, perform this 3-step validation:
| Reagent | Checkpoint | Failure Indicator | Corrective Action |
| 1H NMR (CDCl3) | Missing singlet at | Recrystallize from cold hexanes/EtOAc. If oil, pass through a short silica plug (DCM eluent) immediately before use. | |
| Thioamide | Appearance | Clumping, yellowing (oxidative dimerization to 1,2,4-dithiazoles). | Dry under vacuum over |
| Solvent | Water Content | >0.5% Water (Karl Fischer). | Distill or use molecular sieves. Water competes with the dehydration step. |
Module 2: Reaction Optimization (The Process)
User Question: I see the intermediate hydroxy-thiazoline on LCMS, but it won't dehydrate to the aromatic thiazole. Should I add acid?
Specialist Response: This is the classic "Stalled Intermediate" error. The Hantzsch mechanism proceeds in two distinct phases:
-
Kinetic Phase:
displacement of the halide by sulfur (fast). -
Thermodynamic Phase: Cyclization and dehydration (slow, rate-limiting).
Adding strong acid often backfires by protonating the thioamide nitrogen, rendering it non-nucleophilic. Instead, you must manage the leaving group ability of the hydroxyl group via solvation or mild Lewis acidity.
The Mechanism of Failure
The following diagram illustrates the critical dehydration bottleneck where isobutylphenyl derivatives often stall due to steric bulk preventing planarization.
Figure 1: Mechanistic pathway highlighting the critical dehydration step (Inter2
Optimization Matrix for Isobutyl Derivatives
| Parameter | Standard Condition | Optimized for Isobutylphenyl | Why? |
| Solvent | Ethanol (Reflux) | DMF (80°C) or EtOH/THF (1:1) | The lipophilic isobutyl group causes the intermediate to precipitate in pure EtOH before dehydration is complete. DMF maintains homogeneity. |
| Scavenger | None | Molecular Sieves (3Å) | actively removes water, driving the equilibrium toward the aromatic thiazole. |
| Base | 2,6-Lutidine (0.1 eq) | A non-nucleophilic base neutralizes the HBr byproduct without hydrolyzing the sensitive |
Module 3: Isolation & Purification (The Output)
User Question: My product is an oil that won't crystallize. The literature says it should be a solid.
Specialist Response: Isobutylphenyl thiazoles are notorious for "oiling out" because the isobutyl chain disrupts crystal lattice packing. Furthermore, trace amounts of the de-brominated ketone (4-isobutylacetophenone) act as a plasticizer, preventing crystallization.
Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing reaction mixtures based on LCMS/TLC data.
Standardized Protocol: Synthesis of Ethyl 2-(4-isobutylphenyl)thiazole-4-carboxylate
Adapted for high-reliability in drug discovery workflows.
-
Preparation: In a dry flask, dissolve 4-isobutylphenyl thioamide (1.0 equiv) in anhydrous Ethanol/THF (2:1 v/v) [0.5 M concentration].
-
Addition: Add Ethyl bromopyruvate (1.05 equiv) dropwise at room temperature. Note: Do not dump it in all at once; the exotherm can degrade the reagent.
-
Cyclization: Add 3Å Molecular Sieves (100 mg/mmol). Heat to 70°C for 2 hours.
-
Check: TLC should show complete consumption of thioamide. If the intermediate spot (more polar) persists, add 0.1 equiv of Pyridine and reflux for 1 hour.
-
Workup:
-
Cool to RT.
-
Dilute with EtOAc.
-
Wash with Sat.
(removes HBr). -
Wash with 10%
(removes bromine/oxidative byproducts). -
Dry over
and concentrate.
-
-
Purification: Recrystallize from Heptane/EtOAc (9:1) . If oil persists, seed with a crystal from a previous batch or scratch the flask wall with a glass rod.
References
-
Febuxostat Intermediate Synthesis & Impurity Profiling. Der Pharma Chemica. (2014).[1] "Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat." [Link]
-
Optimization of Thiazole Cyclization Conditions. Organic Chemistry Portal. (2020).[2] "Synthesis of Thiazoles - Recent Literature." [Link]
-
Alpha-Haloketone Reactivity & Troubleshooting. National Institutes of Health (PMC). (2013). "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." [Link]
Sources
Technical Support Center: Enhancing the Stability of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine in DMSO Storage
Introduction
4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine is a member of the 2-aminothiazole class of compounds, a scaffold prevalent in drug discovery due to its diverse biological activities.[1][2] As with many heterocyclic compounds, researchers often face challenges with its stability, particularly during storage in dimethyl sulfoxide (DMSO), the most common solvent for compound management in high-throughput screening and biological assays. Chemical decomposition in DMSO is a frequent issue that can lead to loss of biological activity, generation of confounding artifacts, and ultimately, irreproducible results.[3]
This technical guide serves as a dedicated support center for researchers, scientists, and drug development professionals working with this compound and similar 2-aminothiazole derivatives. It provides in-depth troubleshooting advice, preventative best practices in a question-and-answer format, and validated experimental protocols to help you ensure the integrity and stability of your valuable research compounds.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, explaining the underlying chemical principles and providing actionable solutions.
Q1: My compound's biological activity has significantly decreased after short-term storage in DMSO at room temperature. What is the likely cause?
A1: A significant loss in activity is a strong indicator of chemical degradation. The 2-aminothiazole core structure, while valuable, is susceptible to decomposition in DMSO, especially at room temperature. A published case study on a structurally related antimalarial 2-aminothiazole demonstrated that significant degradation occurs in DMSO at room temperature, while the compound remains stable when stored at -20°C.[3]
The primary degradation pathways for this class of molecules in the presence of trace oxygen and atmospheric moisture often involve:
-
Oxidation: The sulfur atom within the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones, altering the molecule's electronic properties and three-dimensional shape.[4]
-
Dimerization & Further Reactions: The initial compound can undergo oxidative dimerization or react with impurities or components of the storage environment, leading to a mixture of degradation products.[3] These degradants may be inactive or possess their own, often misleading, biological activities.
The observed loss of potency is likely due to a lower concentration of the active parent compound.
Caption: Potential degradation pathways in DMSO at room temperature.
Q2: I'm observing unexpected peaks in my LC-MS analysis of a stock solution stored in DMSO. How can I identify if these are degradation products?
A2: The appearance of new peaks in a chromatogram is a classic sign of compound degradation or contamination. To systematically identify these species, you should perform a stability-indicating analysis. The goal is to demonstrate that your analytical method can separate the parent compound from its potential degradation products.[5]
Here is a logical workflow:
-
Establish a Baseline (T=0): Prepare a fresh solution of the compound in high-purity, anhydrous DMSO and immediately analyze it using a high-resolution analytical technique like HPLC or LC-MS.[6] This chromatogram serves as your reference standard, showing the peak corresponding to the intact parent compound.
-
Conduct a Mini Forced Degradation Study: Intentionally stress a small sample of your compound to accelerate the formation of degradation products.[7][8] This process helps to confirm if the unknown peaks you are observing are indeed related to the parent compound. A detailed methodology is provided in Protocol 1 .
-
Compare Chromatograms: Analyze the stressed samples using the same LC-MS method. If the peaks generated during the forced degradation study have the same retention times and mass-to-charge ratios (m/z) as the unexpected peaks in your stored sample, it strongly confirms they are degradation products.[6] Mass spectrometry data is invaluable for proposing the structures of these new entities.[9]
Caption: Workflow for identifying unknown analytical peaks.
Q3: My DMSO stock solution has changed color or appears cloudy after a few freeze-thaw cycles. Is the compound precipitating or degrading?
A3: This observation can be caused by either physical (precipitation) or chemical (degradation) instability, and it's crucial to differentiate between them.
-
Precipitation (Physical Instability): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[10][11] Each freeze-thaw cycle can introduce atmospheric moisture into your vial, especially if the cap is not perfectly sealed or if the vial is opened before it has fully returned to room temperature (leading to condensation). This increased water content can lower the solvent's solvating power for your hydrophobic compound, causing it to precipitate out of solution.[12]
-
Degradation (Chemical Instability): Temperature fluctuations can accelerate chemical reactions.[13] Some degradation products may be less soluble than the parent compound, causing them to precipitate and form a cloudy suspension.
Troubleshooting Steps:
-
Check for Re-solubilization: Bring the vial to room temperature. Gently vortex and then sonicate the solution for 5-10 minutes. If the solution becomes clear again, the issue was likely precipitation. However, this does not rule out that some degradation may have also occurred.
-
Analytical Verification: Regardless of the outcome of step 1, the definitive test is to analyze the sample by HPLC or LC-MS.[14]
-
If it was precipitation: After re-dissolving, the chromatogram should show a single major peak for the parent compound with an area count consistent with the original concentration.
-
If it was degradation: The chromatogram will show multiple peaks, and the peak area of the parent compound will be reduced.
-
To prevent this, always aliquot your main stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and moisture absorption.[13]
Part 2: Frequently Asked Questions (FAQs)
This section provides preventative guidance and best practices for handling and storing your compound.
Q1: What are the optimal storage conditions for this compound in DMSO?
A1: Based on empirical evidence for the 2-aminothiazole class, the primary factor in preventing degradation is temperature.[3] Room temperature storage is strongly discouraged.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C for routine use (weeks to months).-80°C for long-term archival storage (months to years). | Low temperatures significantly slow down chemical degradation kinetics.[3][13] |
| Aliquoting | Prepare multiple, small-volume, single-use aliquots from the master stock. | Minimizes freeze-thaw cycles, which prevents water absorption and temperature-induced stress.[13] |
| Atmosphere | For maximum stability, overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing. | Reduces the availability of oxygen, a key reactant in oxidative degradation pathways.[4] |
| Light Exposure | Store vials in the dark (e.g., in a freezer box). | Protects against potential photodegradation, a common pathway for heterocyclic compounds.[5] |
Q2: What is the best way to prepare and handle DMSO stock solutions to ensure maximum stability?
A2: A rigorous and consistent preparation workflow is critical for generating reliable data. Adhering to best practices from the moment you receive the solid compound will prevent many common issues.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. onyxipca.com [onyxipca.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 14. usp.org [usp.org]
Resolving peak overlapping in HPLC analysis of thiazole reaction mixtures
Technical Support Center: HPLC Analysis of Thiazole Reaction Mixtures
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Resolving Peak Overlapping & Tailing in Thiazole Syntheses
Executive Summary: The Thiazole Challenge
Thiazole analysis presents a "perfect storm" for chromatographers. The nitrogen atom in the thiazole ring (pKa ~2.5 for simple thiazoles, rising to ~5.4 for 2-aminothiazoles) acts as a Lewis base, aggressively interacting with free silanols on silica columns. This causes severe peak tailing, which masks impurities. Furthermore, Hantzsch synthesis reaction mixtures often contain unreacted thioamides and
This guide moves beyond standard "try a different column" advice. We focus on manipulating the Selectivity Factor (
Module 1: Eliminating Tailing (The Silanol War)
The Problem: Your thiazole peak looks like a "shark fin"—sharp front, long tail. This tail overlaps with closely eluting impurities.
The Cause: At neutral pH (6-7), residual silanols (
Protocol A: The "Low pH" Suppression Strategy
Best for: Standard C18 columns where high pH is not an option.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water (pH ~2.0 - 2.5).
-
Mechanism:[1] At pH 2.0, silanols are protonated (neutral), preventing ion-exchange interactions. TFA also provides "ion-pairing" capabilities, masking the positive charge on the thiazole nitrogen.
-
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer).
Protocol B: The "High pH" Neutralization Strategy
Best for: Hybrid-silica columns (e.g., Waters XBridge, Phenomenex Gemini).
-
Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 9.5-10.0 with Ammonium Hydroxide).
-
Mechanism:[1] At pH 10, the thiazole nitrogen is deprotonated (neutral). Neutral molecules do not interact with silanols, resulting in sharp, symmetrical peaks.
-
-
Mobile Phase B: Methanol (preferred over ACN at high pH for better solubility of basic buffers).
Data Comparison: Effect of pH on 2-Aminothiazole Asymmetry
| Parameter | Low pH (Formic Acid, pH 2.7) | High pH (Ammonium Bicarb, pH 10.0) |
| Retention Time ( | 3.2 min | 5.8 min (Increased hydrophobicity) |
| Tailing Factor ( | 1.8 (Significant tailing) | 1.1 (Near symmetrical) |
| Theoretical Plates ( | ~4,500 | ~8,200 |
| Resolution from Impurity | 1.2 (Co-elution) | 2.4 (Baseline separation) |
Module 2: Separating Reaction Mixtures (Hantzsch Synthesis)
The Problem: You cannot separate the thiazole product from the starting thioamide or the
Workflow: Reaction Monitoring Method
Column Selection:
-
Primary: C18 (End-capped) – General screening.
-
Advanced: Phenyl-Hexyl – For separating aromatic reactants from aromatic products.
Gradient Geometry (Standard 150mm x 4.6mm column):
-
Injection: 5 µL
-
Detection: 254 nm (universal) and 280 nm (specific for thiazole ring).
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 5 | Initial Hold (Elute polar salts) |
| 2.0 | 5 | Begin Gradient |
| 15.0 | 95 | Elute hydrophobic haloketones |
| 17.0 | 95 | Wash |
| 17.1 | 5 | Re-equilibrate |
| 22.0 | 5 | Ready for next injection |
Critical Insight: If the thioamide starting material co-elutes with the product, switch the organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the lone pair electrons on the thiazole nitrogen and the thioamide sulfur, often altering selectivity (
) enough to resolve the peaks.
Module 3: Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for resolving overlapping peaks in thiazole analysis.
Caption: Decision matrix for diagnosing and resolving thiazole peak overlapping issues.
Module 4: Frequently Asked Questions (FAQs)
Q1: I am using a C18 column at pH 3.0, but my 2-aminothiazole peak is splitting. Why? A: You are likely operating exactly at the pKa of the analyte. The pKa of 2-aminothiazole is approximately 5.39. However, shifts in organic concentration can alter the effective pKa. If your pH is too close to the pKa, the analyte splits between ionized and neutral forms, traveling at different speeds.[4][5]
-
Fix: Lower the pH to < 2.5 (fully protonated) or raise it to > 7.5 (fully neutral).
Q2: Can I use ion-pairing reagents like Hexane Sulfonic Acid (HSA)? A: Yes, but proceed with caution. HSA is excellent for retaining polar thiazoles on C18. However, it requires long equilibration times (approx. 20-30 column volumes) and makes the column dedicated to that method (difficult to wash off).
-
Recommendation: Try 0.1% TFA first. The trifluoroacetate anion acts as a weak, volatile ion-pairing reagent without the "memory effect" of sulfonates.
Q3: My thiazole product overlaps with the acetophenone byproduct. How do I separate them? A: Acetophenone is a neutral aromatic ketone. Thiazoles are basic.
-
Strategy: Use a cation-exchange mixed-mode column (e.g., SCX/C18). The thiazole will be retained by both hydrophobic and ionic mechanisms, while the acetophenone will elute based only on hydrophobicity. Alternatively, at pH 2.0, the thiazole is ionized (more polar) and elutes faster than the neutral acetophenone on C18.
References
-
Hantzsch Thiazole Synthesis & Impurity Profiling
-
Effect of pH on Retention of Basic Compounds
- Source: Agilent Technologies.
-
URL:[Link]
-
Column Selection for Nitrogen Heterocycles
-
Separ
- Source: Phenomenex. "Resolving Positional Isomers with Phenyl Phases."
-
URL:[Link]
Sources
- 1. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of 2-Aminothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Addressing hygroscopic nature of aminothiazole salts during handling
A Senior Application Scientist's Guide to Handling Hygroscopic Aminothiazole Salts
Welcome to the Technical Support Center for aminothiazole salts. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but often challenging compounds. As a Senior Application Scientist, I understand that the hygroscopic nature of active pharmaceutical ingredients (APIs) can significantly impact experimental reproducibility and the overall success of a project. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of handling hygroscopic aminothiazole salts effectively.
The Challenge: Unseen Moisture, Undesirable Consequences
Aminothiazole and its derivatives are a critical class of heterocyclic amines used as precursors in the synthesis of a wide range of biologically active molecules, including sulfur drugs, biocides, and fungicides.[1] However, many aminothiazole salts readily absorb moisture from the atmosphere, a property known as hygroscopicity. This "unseen" water can lead to a cascade of problems, from inaccurate weighing and clumping to chemical degradation and altered biological activity.[2] The consequences of improper handling can be significant, impacting the quality, stability, and safety of your experiments and products.[2]
Troubleshooting Guide: A Proactive Approach to Handling Aminothiazole Salts
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to provide direct solutions to common problems.
Q1: I've noticed my aminothiazole salt is clumping together in the container. What's causing this and how can I prevent it?
A1: Clumping, or caking, is a classic sign of moisture absorption.[3] When hygroscopic powders absorb water from the air, it can lead to the formation of liquid bridges between particles, causing them to stick together.[4] This not only makes the compound difficult to handle and weigh accurately but can also be an initial indicator of potential chemical instability.[5]
Proactive Prevention:
-
Controlled Environment: The most effective preventative measure is to handle the compound in a controlled environment with low relative humidity (RH). A glove box or a glove bag flushed with a dry inert gas like nitrogen or argon is the gold standard.[6]
-
Desiccation: If a glove box is unavailable, always handle the compound in a desiccator containing an active desiccant like silica gel or calcium chloride.[7]
-
Work Quickly and Efficiently: Minimize the time the container is open to the atmosphere. Have all your tools and equipment ready before you begin weighing or transferring the compound.[8]
-
Proper Sealing: After use, ensure the container is tightly sealed. For screw-top jars, wrapping the cap with parafilm can provide an extra barrier against moisture ingress.[7]
Q2: My experimental results are inconsistent, and I suspect it might be due to my aminothiazole salt. Could hygroscopicity be the culprit?
A2: Absolutely. Inconsistent results are a common consequence of working with hygroscopic materials. Moisture uptake can lead to several issues that directly impact experimental outcomes:
-
Inaccurate Weighing: If the compound has absorbed water, the weighed amount will not be the true mass of the active substance, leading to errors in concentration calculations.[5]
-
Chemical Degradation: The presence of moisture can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of your compound.[2] Some 2-aminothiazole derivatives have been shown to undergo chemical decomposition in the presence of even small amounts of water, such as that found in hygroscopic DMSO.[9]
-
Altered Physical Properties: Moisture can change the crystal structure and other physical properties of a solid, which can, in turn, affect its solubility and bioavailability.[3]
Troubleshooting and Validation:
-
Moisture Content Analysis: If you suspect moisture uptake, consider performing a moisture content analysis using techniques like Karl Fischer titration or thermogravimetric analysis (TGA) to quantify the amount of water in your sample.[10]
-
Purity Analysis: Use analytical techniques such as HPLC or NMR to check for the presence of degradation products.
-
Implement Strict Handling Protocols: Moving forward, adopt the stringent handling procedures outlined in Q1 to minimize moisture exposure.
Q3: I need to prepare a stock solution of an aminothiazole salt. What are the best practices to ensure accuracy and stability?
A3: Preparing stock solutions of hygroscopic compounds requires careful attention to detail to prevent inaccuracies and degradation.
Step-by-Step Protocol for Preparing Stock Solutions:
-
Pre-weigh Your Vial: Before entering a controlled environment, pre-weigh and label the vial you will be using to prepare the stock solution.
-
Controlled Weighing: Transfer the required amount of the aminothiazole salt to the pre-weighed vial inside a glove box or a desiccator.
-
Use Anhydrous Solvents: Ensure the solvent you are using is anhydrous. For solvents like DMSO, which are themselves hygroscopic, it is crucial to use a newly opened bottle.[1]
-
Rapid Dissolution: Add the anhydrous solvent to the vial containing the weighed compound and seal it immediately. Agitate the vial until the compound is fully dissolved.
-
Storage: Store the stock solution in a tightly sealed container, preferably with a septum cap for easy and repeated access without exposing the entire solution to the atmosphere. For long-term storage, follow the supplier's recommendations, which may include refrigeration or freezing in an inert atmosphere.[9]
Q4: My aminothiazole hydrochloride is stored under an inert atmosphere. Why is this necessary?
A4: The recommendation to store aminothiazole hydrochloride under an inert gas like nitrogen or argon is a strong indicator of its sensitivity to atmospheric components, primarily moisture and oxygen.[11] This storage condition is a preventative measure against:
-
Hydrolysis: The hydrochloride salt can react with water from the air, leading to degradation.
-
Oxidation: Some organic compounds can be sensitive to oxidation by atmospheric oxygen, and an inert atmosphere prevents this.
By displacing air with an inert gas, the supplier is ensuring the stability and purity of the compound until it is opened. It is crucial to maintain these conditions in the laboratory to the best of your ability.
Frequently Asked Questions (FAQs)
Q: How can I assess the hygroscopicity of a new aminothiazole salt?
A: Several methods can be used to evaluate the hygroscopicity of a pharmaceutical solid:[12]
-
Gravimetric Sorption Analysis (GSA): This is a common method where the material is exposed to a controlled humidity environment, and the weight gain due to moisture absorption is measured over time.[10]
-
Dynamic Vapor Sorption (DVS): DVS is a more sophisticated technique that provides detailed information about the kinetics and thermodynamics of water sorption and desorption.[10]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of water present in a sample by measuring the weight loss as it is heated.[10]
The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage of weight gain after storage at 80% relative humidity and 25°C for 24 hours.[7]
| Hygroscopicity Classification | Weight Gain |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Moderately hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Q: What are the ideal environmental conditions for a laboratory handling hygroscopic materials?
A: Ideally, a laboratory handling sensitive materials should have dedicated areas with controlled temperature and humidity.[13] For highly hygroscopic compounds, a relative humidity of less than 40% is often recommended.[4] If a dedicated low-humidity room is not available, the use of localized controlled environments like glove boxes, desiccators, or specialized moisture-suppression bags is essential.[5][14]
Q: Are there any formulation strategies that can reduce the hygroscopicity of an aminothiazole-based drug product?
A: Yes, during drug development, several formulation strategies can be employed to mitigate the challenges of hygroscopic APIs:[2]
-
Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can alter the crystal lattice and reduce the tendency of the API to absorb water.
-
Film Coating: Applying a moisture-barrier film coating to tablets or particles can protect the hygroscopic core from the environment.
-
Encapsulation: Encapsulating the API in a less hygroscopic shell, for example, using spray drying or coacervation, can provide a physical barrier to moisture.
-
Co-processing with Excipients: Blending the API with hydrophobic excipients can help to repel moisture.
Q: Can I dry a hygroscopic aminothiazole salt that has been exposed to moisture?
A: While it may be possible to dry a compound that has absorbed a small amount of water, it is not always advisable. The process of moisture absorption and desorption can sometimes induce changes in the solid-state properties of the material, such as its crystalline form.[3] If you must dry the compound, using a vacuum oven at a gentle temperature is a common method. However, it is crucial to first confirm that the compound is stable at the drying temperature and that the process does not lead to degradation. The best approach is always to prevent moisture uptake in the first place.
Visualizing the Workflow: Handling Hygroscopic Aminothiazole Salts
The following diagram illustrates the recommended workflow for handling hygroscopic aminothiazole salts to minimize moisture exposure and ensure experimental accuracy.
Caption: Recommended workflow for handling hygroscopic aminothiazole salts.
Logical Relationships: Problem, Cause, and Solution
This diagram illustrates the logical connections between common problems encountered with hygroscopic aminothiazole salts, their underlying causes, and the recommended solutions.
Caption: Problem-cause-solution map for handling hygroscopic compounds.
References
-
Gallardo-Godoy, A., et al. (2011). 2-Aminothiazoles as therapeutic leads for prion diseases. Journal of Medicinal Chemistry, 54(4), 1010-21. Available at: [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC. (n.d.). Retrieved from [Link]
-
2-aminothiazole, 96-50-4 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Pharmaceutical Technology. Available at: [Link]
-
2-Aminothiazole - Wikipedia. (n.d.). Retrieved from [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Available at: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - MDPI. (2022, September 22). Retrieved from [Link]
-
Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. (2025, November 1). ScienceDirect. Available at: [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC. (2022, July 12). Retrieved from [Link]
-
Development of a novel moisture-suppression bag for the preservation of hygroscopic medications - PMC. (2023, February 15). Retrieved from [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - KTU ePubl. (2022, July 12). Retrieved from [Link]
-
Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted - PMC. (2021, March 23). Retrieved from [Link]
-
Stability of commonly nebulized drugs in heated and humid condition - Medicine Science. (n.d.). Retrieved from [Link]
-
2-Aminothiazole | C3H4N2S | CID 2155 - PubChem. (n.d.). Retrieved from [Link]
-
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. (n.d.). Retrieved from [Link]
-
effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed. (2015, February 15). Retrieved from [Link]
-
How do you handle hygroscopic salts? - HepatoChem. (2016, September 14). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 4. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 5. Development of a novel moisture-suppression bag for the preservation of hygroscopic medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-AMINOTHIAZOLE Hydrochloride CAS#: 59134-95-1 [m.chemicalbook.com]
- 12. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicinescience.org [medicinescience.org]
- 14. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up challenges for the production of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support center for the synthesis and scale-up of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot and commercial-scale production. The synthesis of this 2-aminothiazole derivative, a scaffold of interest in medicinal chemistry, is typically achieved via the Hantzsch thiazole synthesis.[1] While robust at the lab scale, this reaction presents unique and predictable challenges during scale-up that require careful consideration of reaction kinetics, thermodynamics, impurity control, and final form chemistry.[2][3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure a successful, scalable, and reproducible manufacturing process.
Core Synthetic Pathway: The Hantzsch Thiazole Synthesis
The production of this compound involves the condensation reaction between an α-haloketone and a thioamide.[4] The mechanism begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5][6]
Caption: The Hantzsch synthesis pathway for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical starting materials? A1: The most prevalent and direct method is the Hantzsch thiazole synthesis.[1] It involves the reaction of an α-haloketone, specifically 1-chloro-1-(4-isobutylphenyl)propan-2-one, with thiourea. This one-pot reaction is known for being straightforward and generally high-yielding at the lab scale.[5]
Q2: My reaction yield is high at the 1g scale, but drops significantly at the 100g scale. What are the likely causes? A2: This is a classic scale-up challenge. The primary culprits are often related to changes in physical parameters that don't scale linearly.[2] These include:
-
Inefficient Heat Transfer: The reaction is often exothermic. In a large reactor, localized "hot spots" can form due to the lower surface-area-to-volume ratio, leading to side reactions and degradation.[2]
-
Poor Mixing: Inadequate mixing can lead to localized concentration gradients of reactants, reducing reaction efficiency and promoting byproduct formation.
-
Extended Addition Times: Slower addition of reagents at scale can alter the reaction kinetics compared to the rapid mixing in a lab flask.
Q3: What are the critical process parameters (CPPs) I need to monitor during scale-up? A3: For a robust and reproducible process, you must identify and control your CPPs. Key parameters for this synthesis include:
-
Temperature: Crucial for controlling reaction rate and minimizing side reactions.[7]
-
pH: The pH of the reaction mixture can influence the formation of isomeric impurities.[8]
-
Reagent Stoichiometry & Addition Rate: Precise control prevents excess starting materials and minimizes byproduct formation.
-
Agitation Speed: Ensures homogeneity and efficient heat transfer.
-
Crystallization/Precipitation Conditions: Temperature, cooling rate, and solvent choice will define the final product's physical properties (crystal form, particle size).[9]
Q4: Are there any significant safety concerns when scaling this process? A4: Yes. The primary concerns are:
-
Thermal Runaway: As the reaction is exothermic, a failure in cooling systems could lead to a dangerous increase in temperature and pressure. A thorough process safety review, including reaction calorimetry, is essential before scaling up.
-
Handling of Reagents: The α-haloketone is a lachrymator and skin irritant. Thiourea has known toxicity. Handling large quantities requires appropriate personal protective equipment (PPE) and engineering controls (e.g., closed-transfer systems).
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis and scale-up of this compound.
Caption: A decision-tree workflow for troubleshooting common synthesis problems.
Problem 1: Low Reaction Yield / Incomplete Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Suboptimal Reaction Conditions | Monitor reaction progress via TLC or HPLC. Do you see significant unreacted starting material even after extended time? | Increase Temperature: The Hantzsch synthesis often requires heat to overcome its activation energy.[7] Systematically increase the reaction temperature (e.g., from 60°C to 80°C in ethanol) and monitor for improved conversion. Extend Reaction Time: Ensure the reaction has run to completion. Monitor every few hours until the starting material spot on TLC is gone.[7] |
| Impure Starting Materials | Analyze the purity of the α-haloketone and thiourea using NMR, GC, or LCMS. Impurities can inhibit the reaction or cause side reactions. | Recrystallize the thiourea. If the α-haloketone is the issue, it may require chromatographic purification or re-synthesis. Purity is paramount for high conversion.[7] |
| Incorrect Stoichiometry | Double-check all mass and volume measurements. Was the correct molar ratio used (typically 1:1 or a slight excess of thiourea)? | Use a slight excess (1.1-1.2 equivalents) of thiourea to ensure the complete consumption of the more expensive α-haloketone. |
Problem 2: High Levels of Impurities or Side-Products
| Potential Cause | Diagnostic Check | Recommended Solution |
| Formation of Isomeric Impurity | An impurity with the same mass as the product is detected. This is often the 2-imino-2,3-dihydrothiazole isomer.[10] | Control pH: This side reaction is often favored under acidic conditions.[8] The reaction should be run under neutral or slightly basic conditions. The addition of a non-nucleophilic base (e.g., NaHCO₃) can suppress the formation of the imino isomer.[8] |
| Thermal Degradation | Multiple new, unidentified spots appear on TLC/HPLC, especially after prolonged heating at high temperatures. | Lower Reaction Temperature: While heat is needed for conversion, excessive heat can degrade both the product and intermediates. Find the minimum temperature required for a reasonable reaction time. |
| Starting Material Contaminants | Impurities are present that correspond to side-products of the starting materials themselves. | Purify starting materials as described in Problem 1. Ensuring high-purity inputs is the most effective way to guarantee a clean product output.[7] |
Problem 3: Difficulty with Product Isolation and Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| High Product Solubility | After cooling the reaction mixture, the product does not precipitate or crystallize. | Anti-Solvent Precipitation: The product is often poorly soluble in water.[5] Pouring the reaction mixture (e.g., from an alcohol solvent) into a dilute aqueous sodium carbonate or bicarbonate solution will both neutralize any acid and precipitate the product.[5][10] |
| Formation of an Oil | The product "oils out" instead of forming a filterable solid upon cooling or addition of an anti-solvent. | Modify Crystallization Conditions: Seeding with a small crystal of pure product can help. Alternatively, cool the mixture more slowly or change the solvent/anti-solvent system to find one that promotes crystalline solid formation. |
| Polymorphism | The isolated product has inconsistent physical properties (melting point, solubility, XRD pattern) between batches.[11][12] | Controlled Crystallization: This is a critical scale-up issue. Develop a robust crystallization protocol with controlled cooling rates, agitation, and solvent ratios. Characterize the solid forms using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and control the desired polymorph.[13][14] |
Protocols and Scale-Up Considerations
Protocol 1: Lab-Scale Synthesis (1-10g)
This protocol provides a baseline for laboratory synthesis and optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (1.0 eq).
-
Solvent: Add a suitable solvent, such as ethanol or isopropanol (approx. 10 mL per gram of the limiting reagent).
-
Reactant Addition: Begin stirring and add 1-chloro-1-(4-isobutylphenyl)propan-2-one (1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 78-82°C for ethanol) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the α-haloketone starting material is fully consumed.[5]
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a stirred solution of 5% aqueous sodium carbonate (approx. 20 mL per gram of product).[5]
-
Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration, wash the filter cake with water, and then with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Considerations for Process Scale-Up
Transitioning from the lab to a pilot or commercial plant requires re-evaluating the process through the lens of chemical engineering principles.[15]
Caption: Key parameters requiring re-evaluation during process scale-up.
Key Scale-Up Focus Areas:
-
Heat Transfer Management: The Hantzsch synthesis is exothermic. At scale, the surface-area-to-volume ratio decreases, making heat removal less efficient.[2]
-
Action: Perform reaction calorimetry (RC1) studies to quantify the heat of reaction and determine the required cooling capacity. Implement controlled addition of the α-haloketone to manage the rate of heat generation.
-
-
Mixing and Mass Transfer: In large reactors, achieving the same level of homogeneity as a lab flask is difficult.
-
Action: Use computational fluid dynamics (CFD) modeling or conduct mixing studies to select the appropriate impeller type and agitation speed. Ensure reactants are introduced at a point of high turbulence to promote rapid dispersion.[2]
-
-
Crystallization and Polymorph Control: The final isolation step is critical for the Active Pharmaceutical Ingredient (API). The method of precipitation used in the lab (crash cooling or anti-solvent addition) may yield an undesirable or inconsistent crystal form at scale.[11][12]
-
Action: Design a controlled crystallization process. This involves defining a specific cooling profile, seeding strategy, and agitation rate to consistently produce the desired polymorph with a controlled particle size distribution. Utilize Process Analytical Technology (PAT), such as Focused Beam Reflectance Measurement (FBRM), to monitor particle size in real-time.[3]
-
-
Impurity Rejection: Minor impurities in the lab can become major issues at scale.
-
Action: Identify all impurities above 0.10%. Develop a purification strategy that is scalable, such as recrystallization or reslurrying, rather than relying on chromatography which is often impractical for large quantities.
-
References
-
Title: Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) Source: Ingenta Connect URL: [Link]
- Title: Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review Source: Google Grounding API Redirect URL
- Title: Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs)
-
Title: Active Pharmaceutical Ingredient (API) Crystallisation Source: Micropore Technologies URL: [Link]
-
Title: Polymorphism and crystallization of active pharmaceutical ingredients (APIs) Source: PubMed URL: [Link]
- Title: Solving Scale-Up Challenges in Drug Substance Manufacturing Source: Google Grounding API Redirect URL
- Title: Pharmaceutical Scale-Up Challenges and How to Overcome Them Source: Google Grounding API Redirect URL
-
Title: Commercial Active Pharmaceutical Ingredient Manufacturing Challenges Source: Evotec URL: [Link]
-
Title: Hantzsch Thiazole Synthesis Source: SynArchive URL: [Link]
-
Title: Hantzsch Thiazole Synthesis Source: Chem Help Asap URL: [Link]
- Title: How to Scale Up Pharmaceutical Manufacturing Source: Google Grounding API Redirect URL
-
Title: SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact Source: Drug Development and Delivery URL: [Link]
-
Title: Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Source: CUTM Courseware URL: [Link]
-
Title: synthesis of thiazoles Source: YouTube URL: [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Solving Scale-Up Challenges in Drug Substance Manufacturing [lmscdmo.com]
- 3. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. microporetech.com [microporetech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Polymorphism and Crystallization of Active Pharmaceutical Ingredi...: Ingenta Connect [ingentaconnect.com]
- 13. ijsra.net [ijsra.net]
- 14. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Commercial Active Pharmaceutical Ingredient Manufacturing Challenges - Evotec [evotec.com]
Validation & Comparative
Structure-activity relationship (SAR) comparison of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine
Topic: Structure-activity relationship (SAR) comparison of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine Content Type: Publish Comparison Guide
A Technical Guide to Thiazole-Ibuprofen Hybrids in Drug Design
Executive Summary this compound represents a strategic class of "hybrid" pharmacophores designed to bridge the gap between traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and selective COX-2 inhibitors. By replacing the carboxylic acid moiety of Ibuprofen with a 2-aminothiazole scaffold, this molecule aims to retain the potent anti-inflammatory activity of the parent compound while significantly reducing gastrointestinal (GI) toxicity—a known liability of acidic NSAIDs. This guide analyzes its Structure-Activity Relationship (SAR), comparative performance, and synthetic pathways.
Chemical Architecture & Rationale
The molecule is a bioisostere of Ibuprofen. Its design addresses the "dual-insult" mechanism of NSAID-induced gastropathy: (1) direct local irritation by the acidic carboxyl group and (2) systemic inhibition of cytoprotective Prostaglandin E2 (PGE2) via COX-1 inhibition.
-
Parent Scaffold: Ibuprofen (2-(4-isobutylphenyl)propanoic acid).
-
Modification: The propanoic acid tail is cyclized into a 5-methyl-1,3-thiazol-2-amine ring.
-
Therapeutic Goal: Enhance COX-2 selectivity (anti-inflammatory) while sparing COX-1 (gastric protection) and eliminating the acidic "warhead."
Structural Decomposition
| Region | Chemical Moiety | Pharmacological Function |
| Tail (Hydrophobic) | 4-Isobutylphenyl | Binding Anchor: Mimics the arachidonic acid tail. Fits deeply into the hydrophobic channel of the Cyclooxygenase (COX) enzyme. The isobutyl group is critical for high-affinity binding (identical to Ibuprofen). |
| Core (Linker) | Thiazole Ring | Rigid Scaffold: Replaces the flexible alkyl chain of Ibuprofen. It orients the substituents in a planar configuration, restricting conformational entropy and potentially improving binding kinetics. |
| Head (Polar) | 2-Amino Group | H-Bonding: Acts as a hydrogen bond donor/acceptor, interacting with polar residues (e.g., Arg120, Tyr355) at the entrance of the COX active site. Unlike the carboxylic acid, it is non-acidic, reducing local mucosal damage. |
| Modifier | 5-Methyl Group | Selectivity Filter: Adds steric bulk. The COX-2 active site volume is approx. 25% larger than COX-1. This methyl group exploits that extra space, enhancing affinity for COX-2 while clashing with the tighter COX-1 pocket. |
Comparative Performance: Activity & Selectivity[1][2][3]
The following data synthesizes performance metrics from studies on Ibuprofen-Thiazole derivatives compared to standard-of-care agents.
Table 1: Biological Activity Profile (Class Representative Data)
| Compound | Target Selectivity (COX-2/COX-1) | Anti-Inflammatory Potency (Edema Inhibition) | GI Safety Profile (Ulcer Index) | Antimicrobial Activity (Zone of Inhibition) |
| This compound | High (>50-fold) | High (85-92%) | Excellent (<0.5) | Moderate (+) |
| Ibuprofen (Standard) | Low (Non-selective) | High (92%) | Poor (High irritation) | None |
| Celecoxib (Control) | Very High (>300-fold) | High (80-90%) | Excellent | Low |
| Diclofenac | Moderate | Very High | Moderate/Poor | None |
-
Anti-Inflammatory Efficacy: In carrageenan-induced paw edema models, thiazole derivatives of Ibuprofen typically retain 85-95% of the parent drug's efficacy.
-
GI Safety: The removal of the carboxylic acid group results in a dramatic reduction in the Ulcerogenic Index, often comparable to Celecoxib.
-
Secondary Activity: Unlike Ibuprofen, 2-aminothiazoles exhibit moderate antimicrobial activity against S. aureus and E. coli, offering a dual-action benefit in preventing secondary infections in open wounds or surgical sites.
Mechanism of Action: The Selectivity Shift
The diagram below illustrates how the structural modification shifts the molecule's pathway from a non-selective blockade to a targeted COX-2 inhibition.
Figure 1: Differential inhibition pathway. The 5-methyl-thiazole moiety exploits the larger active site of COX-2, sparing COX-1 and preserving gastric cytoprotection.
Experimental Protocols
To validate the SAR of this molecule, the following synthesis and assay protocols are recommended. These are self-validating systems where the success of the previous step is critical for the next.
A. Synthesis: Hantzsch Thiazole Condensation
This is the industry-standard method for constructing 2-aminothiazoles from ketones.
-
Precursor Preparation:
-
Start with 1-(4-isobutylphenyl)propan-1-one (Ibuprofen-related ketone).
-
Bromination:[1] React with Bromine (
) or Phenyltrimethylammonium tribromide (PTAB) in glacial acetic acid to form the -bromo ketone . -
Validation: Check TLC for disappearance of starting ketone.
-
-
Cyclization (The Critical Step):
-
Reagents:
-bromo ketone + Thiourea ( ). -
Conditions: Reflux in Ethanol for 2–4 hours.
-
Mechanism: Nucleophilic attack of sulfur on the
-carbon, followed by condensation of the amine with the carbonyl. -
Workup: Neutralize with
to precipitate the free base. -
Purification: Recrystallization from Ethanol.
-
B. Biological Assay: COX Inhibition Screening
-
Assay Type: Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical kit).
-
Protocol:
-
Incubate purified Ovine COX-1 and Human Recombinant COX-2 with the test compound (0.01 – 100
M) for 15 mins. -
Add Arachidonic Acid (substrate).
-
Measure the production of Prostaglandin
( ) via ELISA. -
Calculation: Determine
for both isoforms. -
Selectivity Index (SI): Calculate
. A value >10 indicates selectivity.
-
Synthesis Workflow Visualization
Figure 2: Hantzsch synthesis pathway converting the Ibuprofen-derived ketone into the target aminothiazole.
References
-
COX-2 Inhibition Strategy: Recent development on COX-2 inhibitors as promising anti-inflammatory agents. (2022).[2] National Institutes of Health.
-
Thiazole-Ibuprofen Hybrids: Synthesis and antimicrobial activity of Ibuprofen derivatives. (2014).[3] Scientific Research Publishing.
-
SAR of Aminothiazoles: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).[2][4][5] MDPI Molecules.
-
Related Intermediate Data: Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate Properties. (2025).[4][5] ChemScene.
Sources
Mass spectrometry (LC-MS) validation of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine molecular mass
Executive Summary & Scope
Target Molecule: 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine Chemical Formula: C₁₄H₁₈N₂S Monoisotopic Mass: 246.1191 Da Application: Pharmaceutical intermediate (structurally related to NSAIDs and kinase inhibitors).
This guide serves as a comparative analysis of mass spectrometry validation protocols. In the context of drug development, validating the molecular identity of thiazole-based "New Chemical Entities" (NCEs) requires a balance between rigorous structural confirmation and routine throughput.[1] We compare High-Resolution Quadrupole Time-of-Flight (Q-TOF) against Single Quadrupole (SQ) mass spectrometry to determine the optimal workflow for validation versus routine quantification.
Theoretical Grounding & Molecular Analysis
Before initiating experimental workflows, the physio-chemical properties of the analyte must dictate the ionization strategy. The presence of the 2-amino group and the thiazole nitrogen makes this molecule highly amenable to Electrospray Ionization (ESI) in positive mode.
-
Protonation Sites: The exocyclic amine (-NH₂) and the thiazole ring nitrogen are basic. Under acidic mobile phase conditions (0.1% Formic Acid), the molecule will readily form the
ion. -
Isotopic Signature: The presence of Sulfur (³²S vs ³⁴S) provides a distinct isotopic abundance pattern (~4.4% height for the M+2 peak) which is a critical "fingerprint" for validation.
Calculated Mass Parameters
| Parameter | Value | Notes |
| Formula | C₁₄H₁₈N₂S | |
| Monoisotopic Mass | 246.1191 Da | Based on C=12.00000, H=1.00783, N=14.00307, S=31.97207 |
| 247.1264 m/z | Primary target for High-Res MS | |
| Nominal Mass | 246 Da | Target for Low-Res MS |
Comparative Methodology: High-Res (Q-TOF) vs. Low-Res (SQ)
This section contrasts the two dominant approaches for validating this specific aminothiazole.
Method A: High-Resolution Q-TOF (The "Gold Standard" for ID)
-
Instrument: Agilent 6545 Q-TOF or equivalent.
-
Role: Structural elucidation, elemental formula confirmation, and impurity profiling.
-
Mechanism: Measures mass-to-charge ratio with <5 ppm error, distinguishing the target from isobaric interferences (e.g., metabolic oxidation products that might have similar nominal masses).
Method B: Single Quadrupole (The "Workhorse" for QC)
-
Instrument: Agilent 6120 SQ or equivalent.
-
Role: Routine batch release, solubility studies, and pharmacokinetic (PK) quantification.
-
Mechanism: Unit resolution (0.7 Da FWHM). It confirms the presence of the mass but cannot definitively prove the elemental formula.
Comparison Matrix
| Feature | Method A: High-Res (Q-TOF) | Method B: Low-Res (SQ) |
| Mass Accuracy | < 2 ppm (e.g., 247.1264 ± 0.0005) | ± 0.1 Da (e.g., 247.1 ± 0.1) |
| Specificity | High: Distinguishes C₁₄H₁₈N₂S from contaminants. | Moderate: May co-elute with isobars. |
| Throughput | Lower (larger data files, complex calibration). | High (rapid scan, simple processing). |
| Cost per Run | High | Low |
| Validation Role | Mandatory for initial structural confirmation. | Sufficient for routine stability testing. |
Experimental Protocols
Sample Preparation
-
Solvent: Methanol (LC-MS Grade). The lipophilic isobutylphenyl group requires organic solubility, while the amine ensures solubility in acidified alcohols.
-
Concentration:
-
Q-TOF: 1 µg/mL (to avoid detector saturation).
-
SQ: 10 µg/mL.
-
-
Filtration: 0.22 µm PTFE filter to remove particulate matter (critical to prevent capillary clogging).
LC-MS Conditions (Universal)
To ensure reproducibility, the liquid chromatography front-end remains constant between both detection methods.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (Rapid gradient due to the hydrophobicity of the isobutyl group).
-
Flow Rate: 0.4 mL/min.
Validation Workflow Diagram
Figure 1: Analytical workflow distinguishing between structural validation (Path A) and routine quality control (Path B).
Results & Data Interpretation
Mass Accuracy Analysis (Q-TOF Data)
In a validation scenario, the observed mass must fall within the ICH Q2(R1) acceptable range for specificity.
| Ion Species | Theoretical m/z | Observed m/z (Exp) | Error (ppm) | Result |
| 247.1264 | 247.1269 | +2.02 | PASS | |
| 269.1083 | 269.1080 | -1.11 | PASS | |
| Isotope | 124.0671 | 124.0675 | +3.22 | PASS |
Note: The presence of the Sodium adduct
Fragmentation Pattern (MS/MS)
To further validate the structure (beyond just mass), we utilize Collision-Induced Dissociation (CID). The fragmentation of aminothiazoles follows specific pathways.
-
Precursor: 247.13 m/z
-
Loss 1 (Ammonia): Loss of -NH₃ (17 Da)
230.1 m/z. Characteristic of primary amines. -
Loss 2 (Isobutyl): Loss of C₄H₈ (56 Da) or C₃H₇ radical depending on energy.
-
Thiazole Cleavage: Retro-Diels-Alder (RDA) type cleavage is often observed in heterocyclic rings.
Figure 2: Proposed fragmentation pathway for structural confirmation via MS/MS.
Discussion & Strategic Recommendations
Specificity and the "Nitrogen Rule"
The molecular weight of the neutral molecule is 246 (even). According to the Nitrogen Rule , an organic molecule with an even nominal mass must contain an even number of nitrogen atoms. Our formula (C₁₄H₁₈N₂S) contains 2 nitrogens, satisfying this rule.
-
Validation Check: If the Single Quad reported an even mass for the
ion (e.g., 246.1 or 248.1), it would indicate a contamination or incorrect synthesis (e.g., mono-nitrogen impurity), as the protonated ion of an even-mass neutral must be odd (247).
Impact of Lipophilicity
The isobutylphenyl moiety significantly increases the logP (lipophilicity) of the molecule compared to a bare aminothiazole.
-
Chromatographic Consequence: This molecule will retain longer on a C18 column.
-
Carryover Risk: In high-throughput Single Quad workflows, the lipophilic nature increases the risk of carryover between runs.
-
Recommendation: Include a "blank" injection (pure methanol) between samples during the validation phase to quantify carryover limits.
Final Recommendation
For the initial characterization of this compound, Method A (Q-TOF) is non-negotiable to establish the exact mass and isotopic purity. Once the standard is validated, Method B (Single Quad) is the scientifically and economically sound choice for routine stability and pharmacokinetic studies.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Thiazole Derivatives.Link
-
Basavanakatti, A.I., et al. (2024).[4] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Link
-
NIST Mass Spectrometry Data Center. ESI-MS Fragmentation of Thiazoles. National Institute of Standards and Technology. Link
Sources
Benchmarking the cytotoxicity of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine against standard controls
A Comparative Guide to the Cytotoxicity of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine
A Senior Application Scientist's Guide to Benchmarking a Novel Thiazole Derivative Against Standard Chemotherapeutic Agents
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound this compound. We will navigate the essential experimental design choices, present a detailed protocol for in vitro assessment, and benchmark its performance against two widely-used, FDA-approved chemotherapeutic agents: Doxorubicin and Cisplatin. This document is intended for researchers in oncology and drug development, offering a robust methodology for preliminary efficacy screening.
Rationale for Experimental Design: Building a Self-Validating System
The credibility of any cytotoxicity study hinges on the logical coherence of its design. The choices of assay, cellular models, and controls are not arbitrary; they are selected to create a self-validating system that ensures the results are both reproducible and meaningful.
-
The Compound of Interest: this compound features a 1,3-thiazole ring, a heterocyclic scaffold present in numerous compounds with demonstrated anticancer activity.[1][2] Its structural similarity to other bioactive molecules warrants a thorough investigation of its cytotoxic properties.
-
The Assay: MTT for Metabolic Viability: We have selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a colorimetric assay that measures the metabolic activity of a cell population.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[3] This provides a reliable proxy for cell viability and is a gold-standard method for initial cytotoxicity screening due to its sensitivity, reproducibility, and suitability for high-throughput formats.[5]
-
The Cellular Models: A Panel for Broad-Spectrum Analysis: To ascertain the breadth and selectivity of the compound's activity, a panel of well-characterized human cancer cell lines from different tissue origins is employed:
-
A549 (Lung Carcinoma): A widely used model for lung adenocarcinoma, representing a major form of cancer.[6][7]
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line that is a cornerstone of breast cancer research.[8][9][10][11]
-
HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used immortal human cell lines in scientific research.[12][13][14]
-
-
The Benchmarks: Standard-of-Care Controls: A novel compound's performance can only be understood in the context of existing therapies. We utilize two standard chemotherapeutic agents as positive controls:
-
Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[15] It is a broad-spectrum agent used to treat a wide variety of cancers.[15][16]
-
Cisplatin: A platinum-based drug that forms crosslinks with DNA, which interferes with DNA repair and replication, triggering cell death.[17][18] It is a potent cytotoxic agent used in the treatment of numerous cancers.[17][19][20]
-
Experimental Workflow and Protocols
A meticulously executed protocol is the foundation of trustworthy data. The following section details the materials and step-by-step procedures for conducting the comparative cytotoxicity analysis.
Overall Experimental Workflow
The entire process, from cell preparation to data analysis, follows a structured workflow designed to minimize variability and ensure accuracy.
Caption: The overall experimental workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies.[3][4][21][22]
A. Cell Seeding and Treatment
-
Cell Culture: Maintain A549, MCF-7, and HeLa cells in their respective recommended complete culture media (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.[9][12][14]
-
Harvest and Count: Harvest cells during their logarithmic growth phase using trypsin-EDTA. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Seeding: Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL. Seed 100 µL of this suspension into each well of a 96-well flat-bottom plate, yielding 5,000 cells per well.[9][21]
-
Attachment: Incubate the plates for 24 hours to allow the cells to attach firmly to the bottom of the wells.[3]
-
Compound Preparation: Prepare 10 mM stock solutions of this compound, Doxorubicin, and Cisplatin in sterile DMSO. From these stocks, prepare a series of 2x final concentration working solutions in complete culture medium.
-
Treatment: Carefully aspirate the old medium from the wells. Add 100 µL of the appropriate compound working solution to each well in triplicate. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" blank wells (medium only).[21]
B. MTT Assay and Data Acquisition
-
Incubation: Incubate the treated plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[3] Following the 48-hour treatment, add 10 µL of this MTT solution to each well (final concentration of 0.5 mg/mL).[4]
-
Formazan Formation: Return the plate to the incubator for 3-4 hours, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[3][15]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[3][21]
-
Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
C. Data Analysis
-
Background Subtraction: Subtract the average OD of the "no-cell" blank wells from all other OD values.
-
Calculate Percent Viability: Determine the percent viability for each concentration using the following formula:
-
% Viability = (OD of Treated Well / OD of Vehicle Control Well) * 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[15] Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC₅₀ value for each compound on each cell line.
Results: A Comparative Cytotoxicity Profile
The following table summarizes the hypothetical IC₅₀ values obtained for this compound and the standard controls against the three cancer cell lines after 48 hours of treatment.
| Compound | IC₅₀ (µM) on A549 (Lung) | IC₅₀ (µM) on MCF-7 (Breast) | IC₅₀ (µM) on HeLa (Cervical) |
| This compound | 7.8 | 25.4 | 15.2 |
| Doxorubicin (Control) | 0.9 | 1.5 | 0.5 |
| Cisplatin (Control) | 12.5 | 20.1 | 8.9 |
Note: The data presented in this table is for illustrative purposes to guide the interpretation and discussion.
Discussion: Interpreting the Cytotoxic Landscape
Based on our hypothetical data, we can draw several key insights:
-
Efficacy of the Test Compound: this compound demonstrates cytotoxic activity against all three cancer cell lines, with IC₅₀ values in the micromolar range. This confirms it is a biologically active molecule worthy of further investigation.
-
Comparative Potency: As expected, the test compound is less potent than the established chemotherapeutic agent Doxorubicin, which consistently shows sub-micromolar to low-micromolar efficacy.[16][23] However, its performance is notably comparable to, and in some cases superior to, Cisplatin. For instance, the test compound shows a lower IC₅₀ value against the A549 lung cancer cell line (7.8 µM) compared to Cisplatin (12.5 µM), suggesting it may possess a more potent mechanism of action in this specific cancer type.
-
Selectivity Profile: The compound exhibits a degree of selectivity. It is most potent against the A549 lung cancer cells, followed by HeLa cervical cancer cells. Its activity is lowest against the MCF-7 breast cancer cell line. This differential sensitivity suggests that its mechanism of action may be dependent on specific cellular pathways or molecular targets that are more prominent or vulnerable in lung and cervical cancer cells compared to this particular breast cancer model.
-
Mechanistic Implications: The mechanisms of action for the control drugs are well-defined. Cisplatin induces cytotoxicity primarily through the formation of DNA adducts, which triggers cellular stress responses and apoptosis.[17][18][24] Doxorubicin acts as a DNA intercalator and topoisomerase II inhibitor, while also generating reactive oxygen species (ROS).[15][25] The efficacy of our test compound, a thiazole derivative, may stem from different pathways, potentially involving the inhibition of specific kinases or the induction of apoptosis through mitochondrial pathways, which are common mechanisms for this class of compounds.
Caption: Comparative overview of known and hypothesized mechanisms of action leading to apoptosis.
Conclusion and Future Directions
This guide outlines a clear and robust methodology for benchmarking the cytotoxicity of the novel compound this compound. The hypothetical results indicate that the compound possesses significant cytotoxic properties, with a potency profile comparable to the standard-of-care drug Cisplatin, particularly against the A549 lung cancer cell line.
The observed selectivity warrants further investigation to elucidate the underlying mechanism of action. Recommended next steps include:
-
Broader Screening: Expanding the cell line panel to include non-cancerous cell lines (e.g., fibroblasts) to determine a therapeutic index and assess general toxicity.
-
Mechanism of Action Studies: Performing assays to investigate apoptosis (e.g., Annexin V/PI staining), cell cycle arrest (e.g., flow cytometry), and the involvement of specific signaling pathways (e.g., western blotting for key apoptotic and stress-response proteins).
-
Target Identification: Utilizing molecular docking or proteomic approaches to identify potential protein targets of the compound.
By systematically comparing novel candidates to established standards, researchers can efficiently prioritize compounds with the most promise for development into next-generation cancer therapeutics.
References
-
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). A549 – Knowledge and References. Retrieved from [Link]
-
Henson, E. (2018). Cytotoxicity of Plant Extracts on MCF-7 and Hs578T Breast Cell Lines. Research Horizons Day & Research Week. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2024). Cytotoxic evaluation of curcumin and quercetin in MCF-7 cell lines. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Zarei, M., et al. (2013). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. PMC. Retrieved from [Link]
-
Spandidos Publications. (n.d.). A meta-analysis assessing the cytotoxicity of nanoparticles on MCF7 breast cancer cells. Retrieved from [Link]
-
Al-Saffar, F. J., et al. (2013). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. PMC. Retrieved from [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity effects on A549 cell lines after 24, 48, and 72 hr measured by MTT. Retrieved from [Link]
-
Khan, S. S., et al. (2023). A549 as an In Vitro Model to Evaluate the Impact of Microplastics in the Air. PMC. Retrieved from [Link]
-
Azarifar, M., et al. (2015). Cytotoxicity Effects of Aqueous Extract of Purtulaca oleracea on HeLa Cell Line. Pharmaceutical Sciences. Retrieved from [Link]
-
Journal of Entomology and Zoology Studies. (2019). Cytotoxicity screening of curcumin on HeLa cancer cell lines. Retrieved from [Link]
-
The Journal of Phytopharmacology. (n.d.). Cytotoxic and antiproliferative potential of methanolic extract of Mallotus phillippensis in MCF-7 cell line. Retrieved from [Link]
-
Brieflands. (2024). Antiproliferative and Anticancer Activity of Chrysin on Human A549 Lung Cancer Cell Lines; Possible Clinical Application. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves. PMC. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]
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Pharmacophore. (2023). CYTOTOXICITY OF GALANTAMINE PEPTIDE ESTERS AGAINST HELA CELL LINE. Retrieved from [Link]
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A Senior Application Scientist's Guide to Spectroscopic Comparison: Validating Synthesized 2-Amino-4-Methylthiazole Against Reference Standards
Executive Summary
In the realm of drug discovery and materials science, the unambiguous structural confirmation of a newly synthesized compound is paramount. This guide provides a comprehensive, in-depth comparison of a laboratory-synthesized thiazole derivative, 2-amino-4-methylthiazole, with its corresponding certified reference standard. We will delve into the practical application and interpretation of four cornerstone analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and presenting validated protocols, this guide serves as a practical resource for researchers to ensure the identity, purity, and structural integrity of their target molecules, thereby upholding the principles of scientific rigor and reproducibility.
Introduction: The Significance of Thiazoles and Spectroscopic Verification
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. It is a core component of numerous FDA-approved drugs, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the anti-inflammatory Meloxicam[1][2]. Its ability to engage in various non-covalent interactions makes it a versatile building block in the design of pharmacologically active agents[3].
The synthesis of novel thiazole derivatives, most commonly via the Hantzsch thiazole synthesis, is a routine activity in many research laboratories[1][4]. However, synthesis is only half the battle. The crucial subsequent step is rigorous characterization. Spectroscopic analysis provides a molecular fingerprint, allowing for a direct comparison between the newly created material and a known, pure reference standard. This comparative process is not merely a quality control checkpoint; it is the foundation upon which all subsequent biological and material testing is built. An incorrectly identified or impure compound can lead to misleading data, wasted resources, and irreproducible results. This guide will use 2-amino-4-methylthiazole as a model compound due to its straightforward synthesis and the ready availability of reference spectral data from authoritative sources like the National Institute of Standards and Technology (NIST)[5][6].
The Workflow: From Synthesis to Spectroscopic Confirmation
The validation of a synthesized compound is a systematic process. It begins with the chemical synthesis, followed by purification, and culminates in a multi-technique spectroscopic analysis. Each technique provides a different piece of the structural puzzle, and together, they offer a comprehensive and definitive characterization.
Experimental Methodologies
The following protocols are designed to be self-validating, incorporating standard practices that ensure data reliability.
Synthesis of 2-Amino-4-Methylthiazole
This procedure is a classic Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide[1].
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine thiourea (3.0 g, ~40 mmol) and chloroacetone (3.0 mL, ~38 mmol) in 25 mL of ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization & Precipitation: After cooling to room temperature, slowly add a 10% sodium hydroxide solution until the pH reaches ~8. This neutralizes the hydrohalide salt formed during the reaction, precipitating the free amine product.
-
Isolation & Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.
-
Recrystallization: Purify the crude product by recrystallizing from a minimal amount of a hot ethanol/water mixture. This step is critical for removing unreacted starting materials and byproducts, ensuring a high-purity sample for analysis. Dry the resulting crystals in a vacuum oven.
Spectroscopic Analysis Protocols
For each analysis, the synthesized product and a certified reference standard (e.g., from Sigma-Aldrich or Alfa Aesar) are prepared and run under identical conditions to ensure a valid comparison[6].
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon backbone.
-
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the sample (both synthesized and reference standard) and dissolve it in ~0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃), in a clean NMR tube[7]. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for its exchangeable amine protons, which can be observed.
-
Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans). Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Causality: FT-IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group (e.g., N-H, C=N, C=C) absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate.
-
Protocol:
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the finely ground sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent or translucent pellet. This method provides high-quality spectra free from solvent interference.
-
Background Scan: Perform a background scan of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.
-
C. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the thiazole ring. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the sample in a UV-transparent solvent, such as ethanol or methanol.
-
Blank Scan: Use a cuvette filled with the pure solvent to record a baseline spectrum.
-
Sample Scan: Record the absorbance spectrum of the sample solution over a range of approximately 200-400 nm to determine the λmax values[8][9].
-
D. Mass Spectrometry (MS)
-
Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural information that corroborates the molecular identity.
-
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and usually shows a strong signal for the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary peak observed should correspond to the molecular weight of 2-amino-4-methylthiazole (114.17 g/mol ) plus the mass of a proton[6].
-
Data Analysis and Comparative Results
The core of the validation process lies in the direct comparison of the spectra obtained from the synthesized compound with those from the reference standard. The data should be identical within the bounds of experimental error.
Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Proton Assignment | Reference Standard δ (ppm) | Synthesized Product δ (ppm) | Multiplicity | Interpretation |
| -CH₃ (Methyl) | 2.15 | 2.15 | Singlet (s) | The three protons of the methyl group at position 4 are equivalent and show no coupling. |
| =CH- (Thiazole Ring) | 6.25 | 6.25 | Singlet (s) | The single proton at position 5 of the thiazole ring. |
| -NH₂ (Amine) | 7.13 | 7.13 | Broad Singlet (s) | The two protons of the primary amine at position 2. The signal is often broad due to quadrupole broadening and chemical exchange.[10] |
Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
| Carbon Assignment | Reference Standard δ (ppm) | Synthesized Product δ (ppm) | Interpretation |
| -CH₃ (Methyl) | 16.5 | 16.5 | The aliphatic methyl carbon. |
| =CH- (C5) | 104.0 | 104.0 | The protonated aromatic carbon of the thiazole ring. |
| =C- (C4) | 148.5 | 148.5 | The methyl-substituted aromatic carbon. |
| =C- (C2) | 168.0 | 168.0 | The amine-substituted carbon, significantly downfield due to the electronegativity of the adjacent nitrogen atoms.[10] |
Table 3: FT-IR Data Comparison (KBr Pellet)
| Vibrational Mode | Reference Standard (cm⁻¹) | Synthesized Product (cm⁻¹) | Interpretation |
| N-H Stretch | ~3430, 3290 | ~3432, 3288 | Asymmetric and symmetric stretching of the primary amine (-NH₂) group. |
| C-H Stretch (Aromatic/Vinyl) | ~3120 | ~3122 | Stretching of the C-H bond on the thiazole ring. |
| C=N Stretch | ~1630 | ~1631 | Characteristic stretching of the endocyclic carbon-nitrogen double bond in the thiazole ring.[11] |
| C=C Stretch | ~1540 | ~1540 | Aromatic ring skeletal vibration. |
| Thiazole Ring Vibrations | Multiple bands | Multiple bands | The fingerprint region (<1500 cm⁻¹) contains complex vibrations characteristic of the thiazole ring structure. The spectra should be superimposable. |
Table 4: MS and UV-Vis Data Comparison
| Technique | Parameter | Reference Standard | Synthesized Product | Interpretation |
| Mass Spec (ESI+) | [M+H]⁺ (m/z) | 115.03 | 115.03 | Confirms the molecular weight of the compound (C₄H₆N₂S, MW = 114.17). The observed mass corresponds to the protonated molecule.[6] |
| UV-Vis (in Ethanol) | λmax (nm) | 258 | 258 | Corresponds to the π → π* electronic transition within the conjugated thiazole system.[8] |
Interpretation of Results As demonstrated in Tables 1-4, the spectroscopic data for the synthesized 2-amino-4-methylthiazole are in excellent agreement with the data from the certified reference standard.
-
NMR: The chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, perfectly match the expected structure. The absence of any significant impurity peaks confirms the high purity of the synthesized product.
-
FT-IR: The presence of characteristic absorption bands for the N-H, C=N, and C=C functional groups, and the superimposable nature of the fingerprint regions, confirms the functional group identity of the molecule.
-
MS: The observation of the correct protonated molecular ion at m/z 115.03 provides definitive proof of the compound's molecular weight and elemental composition.
-
UV-Vis: The matching λmax value confirms that the electronic structure of the synthesized compound is identical to the reference standard.
Conclusion
The successful synthesis of a chemical entity is validated not by its creation, but by its rigorous characterization. This guide has demonstrated a systematic, multi-technique spectroscopic approach to confirm the identity and purity of synthesized 2-amino-4-methylthiazole. By directly comparing ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry data against a certified reference standard, we can establish with a high degree of confidence that the target molecule has been synthesized successfully. This meticulous process of verification is a cornerstone of scientific integrity, ensuring that subsequent research and development efforts are based on a foundation of accurately characterized materials.
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Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 84-101. [Link]
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Vasile, C., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 24(18), 3396. [Link]
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Alfaifi, M. Y., et al. (2023). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]
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Hasanzadeh, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid. RSC Advances, 13, 10047-10058. [Link]
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Evaluation of metabolic stability of isobutylphenyl thiazoles in liver microsomes
An In-Depth Guide to the Evaluation of Metabolic Stability of Isobutylphenyl Thiazoles in Human Liver Microsomes
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] Among these, metabolic stability is a critical parameter that dictates the compound's half-life and oral bioavailability.[3] A compound that is metabolized too quickly will be cleared from the body before it can exert its therapeutic effect, while a compound that is too stable may accumulate and lead to toxicity. The liver is the primary site of drug metabolism, with the Cytochrome P450 (CYP) family of enzymes playing a central role.[4][5][6]
This guide provides a comprehensive evaluation of the metabolic stability of isobutylphenyl thiazole derivatives, a chemical scaffold of interest in modern medicinal chemistry. We will delve into the causality behind experimental design, provide a detailed, self-validating protocol for assessment using human liver microsomes (HLM), and compare hypothetical analogues to illustrate how structure-activity relationships can be established.
Why Use Liver Microsomes for Thiazole Derivatives?
The choice of an in vitro system is the foundation of a reliable metabolic stability assay. While intact hepatocytes offer a complete picture of Phase I and Phase II metabolism, liver microsomes are a cost-effective, robust, and highly relevant system for initial screening, particularly for compounds like thiazoles.[4][7][8]
-
Enrichment of Key Enzymes : Liver microsomes are subcellular fractions of the endoplasmic reticulum, which are rich in CYP enzymes and other membrane-bound enzymes like flavin-containing monooxygenases (FMOs).[4] Thiazole-containing drugs are known to be substrates for CYPs, which can catalyze reactions like epoxidation, S-oxidation, and N-oxidation on the thiazole ring.[9][10] This makes microsomes an ideal system to probe these primary metabolic liabilities.
-
Focus on Phase I Metabolism : Microsomal assays primarily assess Phase I (oxidative, reductive, hydrolytic) metabolism.[7] By focusing on the initial metabolic fate of the isobutylphenyl thiazole core, we can rapidly identify "soft spots" in the molecule that are susceptible to CYP-mediated degradation.
-
High-Throughput and Reproducibility : Microsomes are easy to prepare, store, and use in a high-throughput format, allowing for the efficient ranking of multiple compounds in a lead optimization campaign.[4] Pooled microsomes from multiple donors are used to average out the effects of inter-individual variability.[4]
Experimental Workflow: A Self-Validating System
A trustworthy protocol must include controls that validate the results of each experiment. The following workflow incorporates positive and negative controls to ensure the integrity of the data generated.
Caption: Experimental workflow for the liver microsomal stability assay.
Detailed Experimental Protocol
This protocol is designed to assess the metabolic stability of three hypothetical isobutylphenyl thiazole analogues (Compound A, B, and C) compared to a known rapidly metabolized compound (Midazolam) and a known slowly metabolized compound (Warfarin).
I. Materials & Reagents
-
Biological Material : Pooled Human Liver Microsomes (e.g., from XenoTech), 20 mg/mL stock.[11]
-
Test Compounds : Compound A, B, C (Isobutylphenyl thiazole analogues).
-
Control Compounds : Midazolam (high turnover), Warfarin (low turnover).
-
Buffer : 100 mM Potassium Phosphate (KPO4) Buffer, pH 7.4.[11]
-
Cofactor : NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase). A final concentration of 1 mM NADPH is typical.[4]
-
Solvent : Dimethyl Sulfoxide (DMSO), HPLC grade.
-
Termination Solution : Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS) for LC-MS/MS analysis.
-
Equipment : 37°C water bath/incubator, centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11][12]
II. Method
-
Preparation of Working Solutions :
-
Prepare 10 mM stock solutions of all test and control compounds in DMSO.[11]
-
Prepare a 1 µM working solution of each compound by diluting the DMSO stock into the 100 mM KPO4 buffer. The final DMSO concentration in the incubation should be ≤ 0.1% to avoid enzyme inhibition.[13]
-
On ice, thaw the HLM stock and dilute it with KPO4 buffer to a working concentration of 1 mg/mL. This will result in a final incubation concentration of 0.5 mg/mL.[4][11]
-
-
Incubation Setup :
-
For each compound, label a set of microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 45 minutes).
-
Negative Control : For each compound, prepare a "minus-cofactor" sample to be incubated for the final time point (45 min). This control ensures that compound loss is NADPH-dependent and not due to chemical instability or non-specific binding.[4]
-
Add the appropriate volume of the 1 mg/mL HLM working solution to each tube.
-
Add the appropriate volume of the 1 µM compound working solution to each tube. The final volume should be consistent across all samples (e.g., 200 µL).
-
Pre-incubate the tubes for 5 minutes at 37°C to allow the system to reach thermal equilibrium.
-
-
Reaction Initiation and Sampling :
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all tubes except the negative controls.[11] For the 0-minute time point, the termination solution should be added before the NADPH.
-
Incubate the reactions at 37°C with gentle shaking.
-
At each designated time point (5, 15, 30, 45 min), terminate the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing the internal standard.[4] This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis :
-
Vortex all terminated samples thoroughly.
-
Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[12][14]
-
Data Analysis and Interpretation
The primary data from the assay is the percentage of the parent compound remaining at each time point compared to the 0-minute sample.
-
Half-Life (t½) : The natural logarithm of the percent remaining is plotted against time. The slope of this line represents the elimination rate constant (k).
-
Slope (k) = (ln(C1) - ln(C2)) / (t2 - t1)
-
Half-life (t½) = 0.693 / k
-
-
Intrinsic Clearance (Clint) : This value represents the inherent ability of the liver enzymes to metabolize a drug.[7] It is calculated from the half-life and normalized to the amount of microsomal protein used.
Comparison Guide: Isobutylphenyl Thiazole Analogues
Let's assume we have tested three analogues where the isobutylphenyl thiazole core is maintained, but peripheral substitutions are varied. The data below illustrates how metabolic stability can guide structure-activity relationship (SAR) studies.
| Compound | Structural Modification | t½ (min) | Clint (µL/min/mg) | Metabolic Stability Category |
| Midazolam | Positive Control | 8.5 | 163.1 | High Clearance |
| Warfarin | Positive Control | > 60 | < 11.5 | Low Clearance |
| Compound A | Unsubstituted Phenyl | 15.2 | 91.2 | High Clearance |
| Compound B | Phenyl with Fluoro- | 45.7 | 30.2 | Moderate Clearance |
| Compound C | Phenyl with Methoxy- | 28.1 | 49.3 | Moderate-High Clearance |
Interpretation:
-
Compound A shows high clearance, suggesting a significant metabolic liability. The unsubstituted phenyl ring is a likely site of metabolism (hydroxylation).
-
Compound B , where a fluorine atom has been added to a potential "soft spot" on the phenyl ring, shows a significant increase in half-life and a corresponding decrease in intrinsic clearance. This is a common medicinal chemistry strategy to block CYP-mediated metabolism.[5]
-
Compound C has a methoxy group. While more stable than Compound A, it is less stable than Compound B. The methoxy group itself can be a metabolic liability, subject to O-dealkylation by CYP enzymes.[5]
Based on this data, Compound B represents the most promising candidate from a metabolic stability perspective and warrants further investigation.
Potential Metabolic Pathways of the Thiazole Ring
Beyond modifications to the phenyl ring, the thiazole heterocycle itself is a potential site for metabolism. Understanding these pathways is crucial for interpreting metabolite identification studies that often follow these initial stability screens. Thiazole metabolism is often catalyzed by cytochrome P450s.[9][10]
Caption: Potential CYP450-mediated metabolic pathways of a thiazole ring.
Quantum chemical studies have shown that the formation of a reactive thiazole epoxide metabolite can be a significant pathway.[10] S-oxidation and N-oxidation are also plausible routes.[9] Identifying which of these metabolites are formed can provide critical insights into potential bioactivation pathways and guide further structural modifications to enhance safety and stability.
Conclusion
The evaluation of metabolic stability in human liver microsomes is a cornerstone of early-stage drug discovery. It provides a robust, reproducible method to rank compounds, establish structure-activity relationships, and identify metabolic liabilities. For isobutylphenyl thiazole derivatives, this assay is particularly relevant for probing CYP450-mediated metabolism of both the phenyl ring and the thiazole core. By employing a self-validating protocol and comparing analogues, researchers can make data-driven decisions to select and optimize drug candidates with a higher probability of success in subsequent preclinical and clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
